15-Methylicosanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H76N7O17P3S |
|---|---|
Molecular Weight |
1076.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methylicosanethioate |
InChI |
InChI=1S/C42H76N7O17P3S/c1-5-6-16-19-30(2)20-17-14-12-10-8-7-9-11-13-15-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57) |
InChI Key |
GYZJFADEBZUGBD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Plausible Synthesis Pathway of 15-Methylicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the hypothetical synthesis pathway of 15-Methylicosanoyl-CoA, a methyl-branched very-long-chain fatty acyl-CoA. While the direct biosynthesis of this specific molecule is not extensively documented, this guide constructs a plausible pathway based on established principles of fatty acid metabolism, particularly drawing from the well-characterized systems in Mycobacterium species. This document details the key enzymes, precursor molecules, and regulatory steps involved. Furthermore, it presents relevant quantitative data from related systems, detailed experimental protocols for in vitro synthesis and analysis, and visualizations of the metabolic pathway and experimental workflows to support further research and drug development efforts targeting branched-chain fatty acid metabolism.
Introduction
Methyl-branched very-long-chain fatty acids (VLCFAs) are crucial components of the cell envelopes of various bacteria, most notably Mycobacterium tuberculosis, where they contribute to the impermeability and structural integrity of the cell wall, playing a significant role in pathogenicity. This compound is a C21 fatty acyl-CoA with a methyl group at the 15th carbon position. The synthesis of such molecules requires a coordinated interplay between fatty acid synthase (FAS) and fatty acid elongase (Elovl) systems, with the introduction of the methyl branch facilitated by the incorporation of a specific precursor. This guide outlines a scientifically inferred pathway for the synthesis of this compound, providing a foundational understanding for researchers in lipid biochemistry and drug development.
Proposed Synthesis Pathway of this compound
The synthesis of this compound is proposed to occur through a multi-step process involving both de novo fatty acid synthesis and subsequent elongation, with a key methyl-branching step. The pathway can be divided into three main stages:
-
Precursor Synthesis: Generation of the essential building blocks, Acetyl-CoA, Malonyl-CoA, and the branching precursor, Methylmalonyl-CoA.
-
Initial Chain Synthesis: De novo synthesis of a medium-chain fatty acyl-CoA primer by the Fatty Acid Synthase I (FAS-I) system.
-
Methylation and Elongation: Incorporation of the methyl group via Methylmalonyl-CoA and subsequent elongation to the final 20-carbon chain length by a specialized synthase, likely a Mycocerosic Acid Synthase (MAS)-like enzyme, or a dedicated elongase system.
Visualizing the Core Pathway
The Enigmatic Role of 15-Methylicosanoyl-CoA: A Hypothetical Framework for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methylicosanoyl-CoA is a C21 methyl-branched very long-chain fatty acyl-CoA. Its structure, featuring a methyl group on the 15th carbon of an icosanoyl (C20) chain, suggests its involvement in specialized lipid metabolic pathways. While direct evidence is lacking, its biological significance can be inferred from the metabolism of other branched-chain fatty acids, such as phytanic acid and pristanic acid. These molecules play crucial roles in cellular signaling, membrane structure, and energy homeostasis. Pathologies associated with the improper metabolism of branched-chain fatty acids, such as Refsum disease, underscore their physiological importance. This whitepaper will explore the probable metabolic fate of this compound, propose potential biological functions, and outline hypothetical experimental protocols to investigate its role.
Hypothetical Metabolism of this compound
Based on the metabolism of other methyl-branched fatty acids, this compound is likely metabolized through a combination of peroxisomal and mitochondrial pathways. The position of the methyl group is critical in determining the initial metabolic steps.
Peroxisomal Alpha- and Beta-Oxidation
Due to the methyl group at an odd-numbered carbon (C15), direct beta-oxidation is possible up to the point of the branch. However, the overall length and the methyl branch suggest an initial breakdown in the peroxisomes. Peroxisomes are essential for the catabolism of very long-chain fatty acids and branched-chain fatty acids.
A plausible metabolic sequence for this compound is as follows:
-
Chain Shortening via Beta-Oxidation: The initial cycles of beta-oxidation would proceed in the peroxisome until the methyl group is closer to the carboxyl end.
-
Alpha-Oxidation: If the methyl group poses a steric hindrance to beta-oxidation enzymes, alpha-oxidation may be required. This process removes a single carbon from the carboxyl end. For a 15-methyl branched fatty acid, this would be less likely to be the initial step compared to a 3-methyl branch as seen in phytanic acid.
-
Further Beta-Oxidation: Following initial shortening, the resulting acyl-CoA would continue to be broken down via beta-oxidation, yielding acetyl-CoA and propionyl-CoA (due to the odd-numbered chain).
The metabolism of phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid, provides a strong parallel. Phytanic acid undergoes alpha-oxidation to pristanic acid, which is then subject to beta-oxidation.[1][2]
Key Enzymes Potentially Involved
The following table summarizes the key enzymes that are likely involved in the metabolism of this compound, based on their roles in the degradation of other branched-chain and very long-chain fatty acids.
| Enzyme Family | Specific Enzyme (Example) | Probable Role in this compound Metabolism | Subcellular Localization |
| Acyl-CoA Synthetase | Very Long-Chain Acyl-CoA Synthetase (VLCAD) | Activation of 15-methylicosanoic acid to this compound. | Peroxisomes, Mitochondria, ER |
| Acyl-CoA Oxidase | Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) | Initial dehydrogenation step in peroxisomal beta-oxidation. | Peroxisomes |
| Bifunctional Enzyme | L-Bifunctional Protein (L-PBE), D-Bifunctional Protein (D-PBE) | Hydratase and dehydrogenase steps in peroxisomal beta-oxidation. | Peroxisomes |
| Thiolase | Peroxisomal Thiolase | Cleavage of the ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA. | Peroxisomes |
| Phytanoyl-CoA Hydroxylase | Phytanoyl-CoA 2-Hydroxylase (PHYH) | If alpha-oxidation is required, this enzyme would catalyze the hydroxylation step. | Peroxisomes |
| Acyl-CoA Dehydrogenase | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Dehydrogenation steps in mitochondrial beta-oxidation of shortened acyl-CoAs. | Mitochondria |
Potential Biological Roles and Signaling Pathways
Given its structure, this compound could have several biological roles beyond being a simple energy source.
Ligand for Nuclear Receptors
Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation. This compound could act as a signaling molecule, modulating gene expression related to lipid metabolism.
Caption: Hypothetical activation of PPARα by this compound.
Incorporation into Complex Lipids
Branched-chain fatty acids can be incorporated into cellular lipids, such as phospholipids (B1166683) and triglycerides. This incorporation can alter the physical properties of cell membranes, influencing fluidity and the function of membrane-bound proteins.
Caption: Potential incorporation of this compound into complex lipids.
Potential Association with Metabolic Disorders
Defects in the metabolism of very long-chain and branched-chain fatty acids lead to a class of genetic disorders known as fatty acid oxidation disorders (FAODs).[4][5] While no specific disorder has been linked to this compound, accumulation of this molecule due to a hypothetical enzyme deficiency could lead to clinical manifestations similar to other FAODs.
Potential Clinical Manifestations of a Hypothetical this compound Metabolic Disorder:
-
Neurological Symptoms: Peripheral neuropathy, retinitis pigmentosa, and ataxia, similar to Refsum disease.
-
Cardiomyopathy: Accumulation of lipid intermediates in the heart can lead to heart muscle disease.
-
Hepatomegaly and Liver Dysfunction: The liver is a primary site of fatty acid metabolism, and defects can lead to an enlarged liver and impaired function.
-
Rhabdomyolysis: Breakdown of muscle tissue, particularly during periods of fasting or illness.
Proposed Experimental Protocols
To validate the hypothetical roles of this compound, the following experimental approaches are proposed:
In Vitro Enzyme Assays
Objective: To determine if known enzymes of fatty acid oxidation can metabolize this compound.
Methodology:
-
Synthesize radiolabeled or fluorescently tagged this compound.
-
Purify recombinant human enzymes involved in peroxisomal and mitochondrial beta-oxidation (e.g., ACOX1, L-PBE, CPT2, VLCAD).
-
Incubate the substrate with individual enzymes and necessary cofactors (e.g., FAD, NAD+, Coenzyme A).
-
Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify metabolic intermediates.
-
Determine enzyme kinetics (Km and Vmax) to assess substrate specificity and efficiency.
Caption: Workflow for in vitro enzyme assays.
Cell-Based Metabolic Flux Analysis
Objective: To trace the metabolic fate of 15-methylicosanoic acid in cultured cells.
Methodology:
-
Synthesize stable isotope-labeled 15-methylicosanoic acid (e.g., ¹³C-labeled).
-
Culture relevant cell lines (e.g., hepatocytes, myoblasts) and supplement the media with the labeled fatty acid.
-
After incubation, perform cellular fractionation to isolate mitochondria, peroxisomes, and cytosol.
-
Extract metabolites from each fraction and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify labeled intermediates of the fatty acid oxidation pathways.
-
Use gene-editing techniques (e.g., CRISPR/Cas9) to knock out candidate enzymes and observe the effect on metabolism.
Ligand Binding Assays
Objective: To determine if this compound can bind to and activate PPARα.
Methodology:
-
Perform a competitive radioligand binding assay using purified PPARα ligand-binding domain (LBD) and a known radiolabeled PPARα agonist.
-
Measure the displacement of the radioligand by increasing concentrations of this compound.
-
Conduct a reporter gene assay in cells co-transfected with a PPARα expression vector and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).
-
Treat the cells with this compound and measure reporter gene activity.
Conclusion
While this compound remains an understudied molecule, its structure strongly suggests a role in branched-chain and very long-chain fatty acid metabolism. The hypothetical framework presented here, based on established metabolic principles, provides a roadmap for future research. Elucidating the precise biological role and metabolic pathways of this compound will not only enhance our understanding of lipid metabolism but may also open new avenues for the diagnosis and treatment of related metabolic disorders. Further investigation is critical to unravel the functions of this enigmatic molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) | Children's Hospital of Philadelphia [chop.edu]
- 5. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Metabolism of 15-Methylicosanoyl-CoA
A Note to the Reader: As of the latest literature review, specific research detailing the function, metabolism, and experimental analysis of 15-Methylicosanoyl-CoA is not available in public scientific databases. The following guide is a well-informed projection based on the established principles of methyl-branched and very-long-chain fatty acid metabolism. The pathways and functions described are hypothetical for this compound and are constructed from our understanding of similar molecules.
Introduction to Branched-Chain and Very-Long-Chain Fatty Acyl-CoAs
Fatty acids are fundamental to cellular structure and energy metabolism. While straight-chain fatty acids are more common, branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) play crucial and distinct roles. BCFAs, characterized by one or more methyl groups on their carbon chain, are obtained from dietary sources such as dairy and meat products from ruminants.[1][2] VLCFAs, defined as fatty acids with 22 or more carbons, are essential components of cellular membranes, particularly sphingolipids, and serve as precursors for signaling molecules.
This compound is a hypothetical C21 saturated fatty acyl-CoA with a methyl group at the 15th carbon position. Its metabolism would be dictated by the enzymatic machinery that handles both its long chain length and its methyl branch.
Hypothetical Metabolic Pathway of this compound
The presence of a methyl group on the carbon chain of a fatty acid can impede the standard β-oxidation pathway. The specific location of the methyl group determines the necessary enzymatic modifications. For this compound, the methyl group is sufficiently far from the carboxyl end, suggesting that initial rounds of β-oxidation are possible before the branch point is reached.
Initial Rounds of Peroxisomal β-Oxidation
Due to its chain length (C21), this compound would likely initiate its catabolism in the peroxisome. Peroxisomes are responsible for the initial breakdown of VLCFAs, branched-chain fatty acids, and other complex lipids.[3][4]
The initial steps would likely proceed as follows:
-
Acyl-CoA Oxidase: The first step is the oxidation of this compound by a peroxisomal acyl-CoA oxidase, introducing a double bond between the α and β carbons.
-
Enoyl-CoA Hydratase/Dehydrogenase (Multifunctional Enzyme): A bifunctional or multifunctional enzyme would then hydrate (B1144303) the double bond and subsequently oxidize the resulting hydroxyl group to a ketone.
-
Thiolase: Finally, a peroxisomal thiolase would cleave the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA (13-methylnonadecanoyl-CoA).
This cycle would repeat, shortening the fatty acid chain by two carbons in each round and producing acetyl-CoA.
Encountering the Methyl Branch and the Role of α-Oxidation
After several rounds of β-oxidation, the methyl group at the original C15 position would become closer to the carboxyl end. When the methyl group is at the β-position (C3), it sterically hinders the action of acyl-CoA dehydrogenase, halting β-oxidation.[5] At this point, the cell would likely employ the α-oxidation pathway.
The α-oxidation pathway involves the following key steps:
-
Phytanoyl-CoA Dioxygenase (PhyH): This enzyme would hydroxylate the α-carbon of the branched-chain acyl-CoA.
-
2-Hydroxyacyl-CoA Lyase: This enzyme would then cleave the bond between the α and β carbons, releasing the original carboxyl group as formyl-CoA (which is further metabolized to CO2) and producing a fatty aldehyde that is one carbon shorter.
-
Fatty Aldehyde Dehydrogenase: The resulting aldehyde is then oxidized to a carboxylic acid, which can be re-activated to its CoA thioester.
This process effectively removes one carbon, shifting the methyl group to a position that is no longer inhibitory to β-oxidation. The shortened and now un-branched (at the β-position) fatty acyl-CoA can re-enter the β-oxidation pathway.
Mitochondrial β-Oxidation
Once the fatty acid chain is sufficiently shortened by peroxisomal β- and α-oxidation, the resulting medium- or short-chain acyl-CoA would be transported to the mitochondria for the completion of its oxidation to acetyl-CoA.[3]
Potential Functions of this compound
The physiological roles of this compound can be inferred from the known functions of BCFAs and VLCFAs.
-
Membrane Structure and Fluidity: BCFAs are known to be incorporated into cell membranes, where the methyl group can disrupt the tight packing of straight-chain fatty acids, thereby increasing membrane fluidity.
-
Cell Signaling: Long-chain acyl-CoAs can act as signaling molecules, regulating transcription factors and cellular processes. For instance, they can bind to transcription factors like HNF-4 and PPARs, influencing gene expression related to lipid metabolism.[6]
-
Energy Source: Through its complete oxidation, this compound would serve as an energy source, yielding multiple molecules of acetyl-CoA that can enter the citric acid cycle.
Experimental Protocols for Studying this compound
To investigate the metabolism and function of this compound, the following experimental approaches would be necessary.
In Vitro Enzyme Assays
-
Objective: To determine if this compound is a substrate for the enzymes of β- and α-oxidation.
-
Methodology:
-
Synthesize this compound.
-
Purify recombinant enzymes of interest (e.g., acyl-CoA oxidases, phytanoyl-CoA dioxygenase).
-
Incubate the enzyme with this compound and necessary co-factors (e.g., FAD, O2, Fe(II), 2-oxoglutarate for PhyH).
-
Monitor substrate depletion and product formation using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Cellular Uptake and Metabolism Studies
-
Objective: To trace the metabolic fate of 15-methylicosanoic acid in cultured cells.
-
Methodology:
-
Synthesize radiolabeled or stable isotope-labeled 15-methylicosanoic acid.
-
Incubate cultured cells (e.g., hepatocytes, fibroblasts) with the labeled fatty acid.
-
After incubation, harvest the cells and extract lipids and metabolites.
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the labeled downstream metabolites (e.g., shortened acyl-CoAs, acetyl-CoA).
-
Gene Expression Analysis
-
Objective: To determine if 15-methylicosanoic acid treatment alters the expression of genes involved in lipid metabolism.
-
Methodology:
-
Treat cultured cells with 15-methylicosanoic acid.
-
Isolate total RNA from the cells.
-
Perform quantitative Polymerase Chain Reaction (qPCR) or RNA-sequencing to measure the expression levels of genes encoding for peroxisomal and mitochondrial enzymes, as well as transcription factors like PPARα.
-
Visualizing the Hypothetical Pathways
The following diagrams, generated using the DOT language, illustrate the potential metabolic fate of this compound.
Caption: Initial peroxisomal β-oxidation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Unveiling 15-Methylicosanoyl-CoA: A Hypothetical Guide to a Novel Long-Chain Acyl-CoA
Disclaimer: The following technical guide is a hypothetical exploration of the discovery and characterization of 15-Methylicosanoyl-CoA. As of this writing, this specific molecule is not a well-documented compound in scientific literature. The information presented herein is extrapolated from established principles of lipid metabolism, particularly concerning methyl-branched and very-long-chain fatty acids, to provide a framework for its potential study.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and their activated forms, acyl-CoAs, are integral components of cellular lipids and signaling molecules.[1][2][3][4] Methyl-branched fatty acids are also prevalent, particularly in bacterial membranes, and play crucial roles in regulating membrane fluidity.[5][6][7] This document posits the existence of this compound, a C21 methyl-branched fatty acyl-CoA, and outlines a hypothetical framework for its discovery, characterization, and potential physiological significance. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and novel metabolic pathways.
Hypothetical Discovery and Biosynthesis
The discovery of novel lipids often stems from high-resolution mass spectrometry analysis of complex biological samples. We hypothesize that this compound could be identified as a unique spectral signature in tissues with active lipid metabolism, such as the liver, brain, or certain microorganisms.
Proposed Biosynthetic Pathway
The biosynthesis of this compound would likely involve the fatty acid elongation pathway in the endoplasmic reticulum.[1][4][8] The process would start with a methyl-branched primer, likely derived from amino acid catabolism, and undergo sequential elongation cycles.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. researchgate.net [researchgate.net]
- 3. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
15-Methylicosanoyl-CoA in Lipid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methylicosanoyl-CoA is a C21:0 iso-branched-chain acyl-Coenzyme A (CoA) molecule. While direct research on this specific molecule is limited, its structural characteristics suggest a role in the broader context of methyl-branched fatty acid metabolism, which influences membrane fluidity and cellular signaling. This technical guide consolidates information on analogous well-studied branched-chain fatty acids to infer the potential biosynthetic pathways, metabolic fate, and experimental approaches for the study of this compound. The information presented herein is intended to provide a foundational framework for researchers investigating the roles of rare and structurally diverse lipids in cellular physiology and disease.
Introduction to Methyl-Branched Fatty Acids
Methyl-branched fatty acids are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. The position of the methyl branch significantly influences their physical and biological properties. Common forms include iso-branched fatty acids, with a methyl group on the penultimate carbon (ω-1), and anteiso-branched fatty acids, with a methyl group on the antepenultimate carbon (ω-2). This compound, a 20-carbon fatty acyl-CoA with a methyl group at the 15th position, can be classified as an iso-eicosanoid derivative.
While abundant in bacteria, methyl-branched fatty acids are also present in mammalian tissues, where they are obtained from dietary sources or synthesized endogenously.[1] They are known to alter membrane fluidity and can be incorporated into complex lipids such as phospholipids (B1166683) and sphingolipids.[2] Peroxisomes are key organelles in the catabolism of these fatty acids.[3]
Hypothesized Biosynthesis of this compound
The biosynthesis of this compound in mammals is not definitively established. However, based on the known pathways for other branched-chain fatty acids, a plausible route involves the elongation of a shorter branched-chain acyl-CoA primer.
A potential biosynthetic pathway is the elongation of isovaleryl-CoA, derived from the catabolism of the amino acid leucine. This process would involve the sequential addition of two-carbon units from malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex and subsequently by the elongase (ELOVL) family of enzymes in the endoplasmic reticulum.
Potential Roles in Lipid Biosynthesis
Incorporation into Complex Lipids
Like other fatty acyl-CoAs, this compound is likely a substrate for incorporation into various lipid classes, including phospholipids and sphingolipids. The methyl branch would influence the packing of these lipids in membranes, potentially increasing membrane fluidity.[2]
Sphingolipid Synthesis
Ceramide synthases (CerS) are a family of enzymes that catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to form ceramide, the backbone of most sphingolipids.[4] Different CerS isoforms exhibit specificity for acyl-CoAs of varying chain lengths.[5][6][7] While the specificity of CerS for methyl-branched acyl-CoAs is not well-characterized, it is plausible that certain CerS isoforms could utilize this compound to generate novel, biologically active ceramides.
Quantitative Data
Direct quantitative data for this compound in mammalian tissues are not available in the current literature. The following table presents hypothetical concentrations based on the typical abundance of rare, long-chain fatty acids. These values should be considered illustrative and require experimental validation.
| Tissue | Hypothetical Concentration (pmol/g wet weight) | Putative Function |
| Brain | 0.1 - 1.0 | Component of specialized myelin lipids |
| Liver | 0.05 - 0.5 | Transient metabolic intermediate |
| Adipose Tissue | 0.2 - 2.0 | Storage in triacylglycerols |
| Skin | 0.5 - 5.0 | Role in epidermal barrier function |
Experimental Protocols
Extraction and Quantification of this compound
The analysis of long-chain methyl-branched fatty acyl-CoAs is challenging due to their low abundance and similarity to other lipids. A robust method would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Quantification
-
Tissue Homogenization: Homogenize flash-frozen tissue samples in a cold solvent mixture (e.g., isopropanol/water/ethyl acetate).
-
Lipid Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) to isolate the total lipid fraction.
-
Hydrolysis: Release the fatty acid from its CoA ester via acid or alkaline hydrolysis.
-
Derivatization: Convert the free fatty acid to a fatty acid methyl ester (FAME) using a reagent such as boron trifluoride in methanol. This improves chromatographic separation and ionization efficiency.[8]
-
LC-MS/MS Analysis: Separate the FAMEs using a C18 reversed-phase column with a suitable mobile phase gradient.[9] Detect and quantify the target analyte using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[10] A deuterated internal standard of a similar branched-chain fatty acid should be used for accurate quantification.
In Vitro Elongase Activity Assay
To determine which ELOVL enzyme might be responsible for the final elongation step in the biosynthesis of this compound, an in vitro activity assay can be performed using microsomes from cells overexpressing specific ELOVL isoforms.[11]
Protocol: Elongase Activity Assay
-
Microsome Preparation: Isolate microsomes from cultured cells (e.g., HEK293T) overexpressing a specific human ELOVL enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing microsomes, malonyl-CoA (with a radiolabel, e.g., [14C]), NADPH, and the precursor substrate (e.g., 15-methylnonadecanoyl-CoA).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Lipid Extraction and Analysis: Stop the reaction and extract the lipids. Analyze the products by thin-layer chromatography (TLC) or LC-MS to detect the formation of the elongated product.
Conclusion and Future Directions
While this compound remains an understudied molecule, its structure as a long-chain iso-fatty acyl-CoA suggests its involvement in pathways of methyl-branched lipid metabolism. Future research should focus on the definitive identification and quantification of this molecule in various tissues, the elucidation of its precise biosynthetic and catabolic pathways, and the investigation of its functional roles in membrane biology and cellular signaling. The development of specific analytical standards and molecular tools will be crucial for advancing our understanding of this and other rare lipid species.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS): implications for bioaerosol detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Sources of 15-Methylicosanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methylicosanoyl-CoA is a saturated acyl-CoA with a 20-carbon chain (icosanoyl) and a methyl group at the 15th carbon position. While not a household name in metabolic pathways, its endogenous presence is indicative of the intricate processes of branched-chain fatty acid metabolism. This technical guide synthesizes the current understanding of the likely endogenous sources of this compound, drawing parallels with well-characterized pathways of similar molecules. The primary route for its formation is believed to be through the metabolism of larger, methylated fatty acids, involving a series of alpha- and beta-oxidation steps. This document provides a detailed overview of the proposed metabolic pathway, relevant enzymatic reactions, and potential (analogous) experimental protocols for its study, presented with clarity for researchers and professionals in drug development.
Proposed Endogenous Biosynthesis of this compound
The endogenous synthesis of this compound is not directly documented in readily available literature. However, based on established principles of fatty acid metabolism, its formation can be logically inferred from the catabolism of larger, naturally occurring methylated fatty acids. The most relevant and well-understood analogous pathway is the breakdown of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[1][2][3]
The proposed pathway for the generation of this compound likely involves the following stages:
-
Dietary Intake and Modification of a Precursor Methylated Fatty Acid: The journey begins with the ingestion of a fatty acid larger than 20 carbons with a methyl group at an appropriate position.
-
Initial Oxidation Steps: This precursor undergoes cycles of alpha- and/or beta-oxidation to shorten the carbon chain.
-
Formation of this compound: Through this chain-shortening process, a 20-carbon acyl-CoA with a methyl group at the 15th position is formed as a metabolic intermediate.
The following diagram illustrates the proposed general metabolic pathway leading to the formation of this compound.
Caption: Proposed metabolic pathway for the generation of this compound.
Key Metabolic Processes
Alpha-Oxidation
Alpha-oxidation is a crucial process for the metabolism of fatty acids with a methyl group at the beta-carbon, which obstructs the standard beta-oxidation pathway.[4] The breakdown of phytanic acid is the classic example of this process.[1][5] It is hypothesized that a similar mechanism applies to the precursor of this compound.
The key steps in alpha-oxidation that would be relevant are:
-
Activation: The precursor fatty acid is activated to its CoA ester.
-
Hydroxylation: An enzyme, likely a dioxygenase, hydroxylates the alpha-carbon.
-
Cleavage: A lyase cleaves the bond between the alpha and beta carbons, releasing the original carboxyl carbon as formyl-CoA (which is further metabolized) and producing an aldehyde that is one carbon shorter.
-
Oxidation: The aldehyde is oxidized to a carboxylic acid, which can then enter the beta-oxidation pathway.
Beta-Oxidation
Once the methyl branch no longer impedes the process, the resulting fatty acyl-CoA undergoes beta-oxidation. This process occurs in both peroxisomes and mitochondria and involves a cycle of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[6] For odd-chain fatty acids, the final cycle yields propionyl-CoA in addition to acetyl-CoA.[7][8]
Quantitative Data and Experimental Protocols
Direct quantitative data for this compound is scarce in the literature. However, we can extrapolate from studies on related branched-chain and odd-chain fatty acids. The table below summarizes the typical concentrations of a related odd-chain fatty acid, pentadecanoic acid (C15:0), in human plasma, which can serve as a reference point for the potential abundance of such molecules.
| Analyte | Matrix | Concentration Range | Reference |
| Pentadecanoic Acid (C15:0) | Human Plasma Phospholipids | 0.15 - 0.25 mol% | [9][10] |
| Heptadecanoic Acid (C17:0) | Human Plasma Phospholipids | 0.20 - 0.40 mol% | [9][10] |
Proposed Experimental Protocol for Identification and Quantification
A combination of liquid chromatography and mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs.
Objective: To identify and quantify this compound in biological samples (e.g., liver tissue, plasma).
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate (B84403) buffer with antioxidants).
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing acyl-CoAs.
-
Hydrolyze the acyl-CoAs to their corresponding free fatty acids for easier analysis, or analyze the intact acyl-CoAs.
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) operating in positive ion mode.
-
For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
The following diagram outlines the experimental workflow.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. grokipedia.com [grokipedia.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
The Metabolic Fate of 15-Methylicosanoyl-CoA: An In-depth Analysis of Branched-Chain Fatty Acid Oxidation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain branched fatty acids, while less abundant than their straight-chain counterparts, play significant roles in cellular structure and signaling. Their catabolism, however, presents unique biochemical challenges. The presence of methyl groups along the acyl chain can sterically hinder the standard β-oxidation pathway, necessitating alternative metabolic routes. This technical guide provides a comprehensive overview of the metabolism of branched-chain fatty acyl-CoAs, with a specific focus on the putative pathway for 15-methylicosanoyl-CoA, a 21-carbon iso-fatty acyl-CoA. Due to the scarcity of direct research on this specific molecule, this paper extrapolates from the well-characterized alpha-oxidation pathway of phytanic acid. We will delve into the enzymatic steps, subcellular localization, and regulatory aspects of this critical metabolic process. Furthermore, this guide presents relevant quantitative data, detailed experimental protocols for studying branched-chain fatty acid oxidation, and illustrative diagrams of the involved biochemical pathways and workflows to serve as a valuable resource for researchers in the fields of biochemistry, metabolic diseases, and drug discovery.
Introduction to Branched-Chain Fatty Acid Metabolism
Fatty acid metabolism is a cornerstone of cellular energy homeostasis.[1] While the β-oxidation of straight-chain fatty acids is a well-understood process, the catabolism of branched-chain fatty acids requires specialized enzymatic machinery.[2] These branched lipids can originate from dietary sources, such as phytanic acid from dairy products and ruminant fats, or be synthesized endogenously, particularly in certain bacteria.[3][4]
The position of the methyl branch is a critical determinant of the metabolic pathway. A methyl group at the β-carbon, as seen in phytanic acid, physically obstructs the action of acyl-CoA dehydrogenase, the first enzyme of β-oxidation.[2] To overcome this, cells employ a process known as alpha-oxidation, which removes a single carbon from the carboxyl end of the fatty acid, thereby shifting the position of the methyl group and allowing subsequent degradation via β-oxidation.[3]
This compound is an iso-fatty acyl-CoA with a methyl group at the 15th carbon position. This structure does not present a direct block to the initial cycles of β-oxidation. However, as β-oxidation proceeds, the methyl group will eventually be positioned closer to the carboxyl-CoA terminus, potentially inhibiting the process. Therefore, understanding the interplay between β- and α-oxidation is crucial for elucidating the complete catabolism of such molecules.
The Alpha-Oxidation Pathway: The Proposed Fate of this compound
The alpha-oxidation of branched-chain fatty acids is a multi-step enzymatic process that primarily occurs in the peroxisomes.[3][5] The following sections detail the key reactions, using phytanoyl-CoA as the canonical substrate. It is highly probable that a long-chain iso-fatty acyl-CoA like this compound, after several cycles of β-oxidation, would become a substrate for a similar pathway once the methyl group is near the β-position.
Enzymatic Steps of Alpha-Oxidation
The core of the alpha-oxidation pathway consists of four key enzymatic reactions:
-
Activation to Acyl-CoA Ester: The branched-chain fatty acid is first activated to its corresponding CoA ester by an acyl-CoA synthetase. This step requires ATP and Coenzyme A.[2]
-
Hydroxylation: The acyl-CoA is then hydroxylated at the α-carbon by a dioxygenase, such as phytanoyl-CoA 2-hydroxylase (PHYH). This reaction requires Fe2+ and O2 as co-substrates.[2]
-
Cleavage: The resulting 2-hydroxyacyl-CoA is cleaved into a fatty aldehyde, shortened by one carbon, and formyl-CoA. This reaction is catalyzed by a lyase, for instance, 2-hydroxyphytanoyl-CoA lyase.[3]
-
Oxidation to Carboxylic Acid: The fatty aldehyde is subsequently oxidized to the corresponding carboxylic acid by an aldehyde dehydrogenase.[2] This newly formed, one-carbon-shorter fatty acid can then be activated to its CoA ester and enter the β-oxidation pathway.
Signaling Pathways and Logical Relationships
The regulation of branched-chain fatty acid metabolism is intrinsically linked to overall lipid homeostasis and cellular energy status. While specific signaling pathways governing the alpha-oxidation of this compound are not defined, we can infer regulatory control from related metabolic processes.
Figure 1: Interplay between alpha- and beta-oxidation pathways.
Quantitative Data in Branched-Chain Fatty Acid Metabolism
While specific quantitative data for this compound is not available, the following table summarizes relevant data from studies on other branched-chain fatty acids to provide a comparative context.
| Parameter | Substrate | Enzyme | Value | Organism/System | Reference |
| Enzyme Kinetics | |||||
| Km | Phytanoyl-CoA | Phytanoyl-CoA Hydroxylase | ~10 µM | Rat Liver | (Extrapolated from literature) |
| Vmax | Phytanoyl-CoA | Phytanoyl-CoA Hydroxylase | Variable | Rat Liver | (Extrapolated from literature) |
| Metabolite Concentrations | |||||
| Phytanic Acid | - | - | < 3 mg/L | Human Plasma (Normal) | (General knowledge) |
| Phytanic Acid | - | - | > 200 mg/L | Human Plasma (Refsum's Disease) | (General knowledge) |
Table 1: Selected Quantitative Data for Branched-Chain Fatty Acid Metabolism.
Experimental Protocols
The study of this compound metabolism would necessitate a combination of synthetic chemistry, enzymatic assays, and advanced analytical techniques.
Synthesis of this compound
The synthesis of this compound would likely involve a multi-step organic synthesis to first produce 15-methylicosanoic acid, followed by its activation to the CoA thioester. A generalized workflow is presented below.
Figure 2: General workflow for the synthesis of this compound.
In Vitro Alpha-Oxidation Assay
This protocol is adapted from methods used to study phytanic acid oxidation and can be modified for this compound.
Materials:
-
Isolated peroxisomes or purified alpha-oxidation enzymes
-
Synthesized this compound
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Cofactors: ATP, CoA, MgCl₂, FeSO₄, ascorbate, α-ketoglutarate
-
Quenching solution (e.g., strong acid)
-
Analytical system (LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the enzyme source.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding this compound.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for the disappearance of the substrate and the appearance of reaction products (e.g., 2-hydroxy-15-methylicosanoyl-CoA, 14-methylnonadecanal) using LC-MS/MS.
Quantitative Analysis of Acyl-CoAs by LC-MS/MS
The quantification of acyl-CoA species is challenging due to their low abundance and instability. A robust LC-MS/MS method is essential.
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable extraction buffer (e.g., containing organic solvents and internal standards).
-
Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in the LC mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a low concentration of an ion-pairing agent or an acid (e.g., formic acid) to achieve good separation of acyl-CoAs.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its expected metabolites would need to be determined using authentic standards.
Conclusion and Future Directions
While direct experimental evidence for the metabolism of this compound is currently lacking, its structural features strongly suggest its catabolism via a combination of β- and α-oxidation pathways. The well-documented alpha-oxidation of phytanic acid serves as an excellent model for predicting the metabolic fate of this and other long-chain iso-fatty acids.
Future research should focus on the chemical synthesis of this compound to enable in vitro and in vivo studies. Elucidating the substrate specificity of the enzymes in the alpha-oxidation pathway for various branched-chain fatty acyl-CoAs will be crucial. Furthermore, investigating the physiological and pathological roles of these minor fatty acids and their metabolic pathways could open new avenues for understanding and treating metabolic disorders. The experimental frameworks provided in this guide offer a starting point for researchers to explore this intriguing area of fatty acid metabolism.
References
- 1. Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of iso-fatty acids in myxobacteria: iso-even fatty acids are derived by alpha-oxidation from iso-odd fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
Structural Elucidation of 15-Methylicosanoyl-CoA: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups on the fatty acid backbone. Their activated forms, branched-chain fatty acyl-CoAs, are key metabolic intermediates. These molecules are known to be potent ligands for nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the transcription of genes involved in lipid metabolism.[1][2] The structural nuances of these molecules, including the position of the methyl branch, significantly influence their biological activity and metabolic fate.
The structural elucidation of a novel or uncharacterized branched-chain fatty acyl-CoA, such as 15-Methylicosanoyl-CoA, would follow a systematic workflow involving isolation, purification, and characterization using advanced analytical techniques.
Hypothetical Workflow for Structural Elucidation
The structural determination of this compound would necessitate a multi-step analytical approach. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the Elucidation of this compound.
Experimental Protocols
The following sections detail the generalized experimental protocols that would be adapted for the specific analysis of this compound.
Sample Preparation and Extraction of Acyl-CoAs
Accurate analysis of acyl-CoAs requires efficient extraction from biological matrices while minimizing degradation.
-
Objective: To isolate and enrich the acyl-CoA fraction from a biological sample.
-
Methodology:
-
Homogenization: Biological samples (e.g., tissues, cells) are homogenized in a cold buffer, often containing antioxidants and enzyme inhibitors to prevent degradation.
-
Lipid Extraction: A biphasic solvent system, such as the Folch or Bligh-Dyer method, is used to separate lipids from other cellular components.
-
Solid Phase Extraction (SPE): The lipid extract is then subjected to SPE for the specific enrichment of acyl-CoAs. A mixed-mode or anion exchange SPE cartridge is typically employed to capture the negatively charged phosphate (B84403) groups of the CoA moiety.
-
Elution and Reconstitution: The enriched acyl-CoAs are eluted and the solvent is evaporated. The residue is reconstituted in a solvent compatible with the subsequent chromatographic analysis.
-
Chromatographic Separation
Liquid chromatography is essential for separating the target analyte from other structurally similar lipids prior to mass spectrometric analysis.
-
Objective: To achieve chromatographic separation of this compound from other acyl-CoA species.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Typical Parameters:
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient of two solvents is typically used. For example, Mobile Phase A could be water with a small percentage of an ion-pairing agent and an acid (e.g., acetic acid or formic acid), and Mobile Phase B could be an organic solvent like acetonitrile (B52724) or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary tools for the structural elucidation of acyl-CoAs.
-
Objective: To determine the accurate mass of the intact molecule and to generate fragment ions that provide structural information.
-
Instrumentation: A hybrid mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.
-
Methodology:
-
Full Scan MS (MS1): The instrument is operated in full scan mode to determine the accurate mass-to-charge ratio (m/z) of the intact [M+H]⁺ or [M-H]⁻ ion of this compound.
-
Tandem MS (MS/MS): The precursor ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then mass-analyzed.
-
Data Presentation and Interpretation
While no specific quantitative data for this compound is publicly available, the following tables represent the expected data from the described analytical techniques, based on the analysis of similar long-chain branched fatty acyl-CoAs.
Expected Mass Spectrometric Data
| Parameter | Expected Value for this compound (C₄₂H₇₄N₇O₁₇P₃S) |
| Monoisotopic Mass | 1081.408 g/mol |
| [M+H]⁺ Ion (m/z) | 1082.415 |
| [M-H]⁻ Ion (m/z) | 1080.401 |
Characteristic MS/MS Fragment Ions
The fragmentation pattern in MS/MS provides crucial structural information. The following table lists the expected characteristic fragment ions for a long-chain fatty acyl-CoA.
| Fragment Ion (m/z) | Description |
| ~809 | Loss of the fatty acyl chain ([M+H - RCOOH]⁺) |
| ~428 | Adenosine monophosphate (AMP) fragment |
| ~261 | Adenosine fragment |
| Variable | Fragments corresponding to the fatty acyl chain |
Biological Context and Signaling
Very long-chain and branched-chain fatty acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules.
References
Methodological & Application
Application Note: Quantitative Analysis of 15-Methylicosanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of 15-Methylicosanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a very-long-chain branched-chain acyl-coenzyme A ester, and its accurate measurement is crucial for studying lipid metabolism and related disorders. The described methodology, employing a robust sample preparation procedure and optimized LC-MS/MS parameters, is suitable for applications in basic research, clinical studies, and drug development.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in fatty acid metabolism, serving as activated forms of fatty acids for processes such as beta-oxidation and complex lipid biosynthesis. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, and branched-chain fatty acids require specialized metabolic pathways, primarily within peroxisomes, for their degradation.[1][2] this compound, a C21 methyl-branched acyl-CoA, falls into this category. Dysregulation in the metabolism of such lipids can be indicative of certain metabolic disorders, including peroxisomal biogenesis disorders.[1]
LC-MS/MS has emerged as the preferred analytical technique for the quantification of acyl-CoAs due to its high sensitivity, specificity, and throughput.[3] This document outlines a comprehensive protocol for the extraction and quantification of this compound, adaptable to various biological samples such as tissues and cells.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Tissue sample (e.g., liver, muscle; ~50-100 mg)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA.
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Water (LC-MS grade)
-
Ammonium hydroxide (B78521) (NH4OH)
Procedure:
-
On ice, weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold homogenization buffer and the internal standard.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Add 2 mL of 2-propanol and vortex thoroughly.
-
Add 2 mL of acetonitrile, vortex again, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol in water.
-
Elute the acyl-CoAs with 2 mL of methanol containing 15 mM NH4OH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 10 min, hold at 95% B for 2 min, return to 20% B and re-equilibrate for 3 min. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
MRM Transitions:
Acyl-CoAs characteristically exhibit a neutral loss of 507 Da corresponding to the 3'P-ADP moiety upon collision-induced dissociation.[3][4] The precursor ion ([M+H]+) for this compound (C21H42O) is calculated as follows: C21H41O-S-C21H35N7O16P3. The molecular weight of 15-Methylicosanoic acid is 326.58 g/mol and Coenzyme A is 767.53 g/mol . The molecular weight of this compound is 1076.11 g/mol . The [M+H]+ ion would be m/z 1077.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1077.1 | 570.1 | Optimize empirically |
| Heptadecanoyl-CoA (IS) | 1021.6 | 514.6 | Optimize empirically |
Collision energy should be optimized for the specific instrument to achieve the maximum signal intensity for the product ion.
Data Presentation
Quantitative data should be compiled to assess the performance of the method. The following tables provide a template for presenting such data.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | User Determined | >0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | LLOQ | <15% | <15% | 85-115% |
| MQC | <15% | <15% | 85-115% | |
| HQC | <15% | <15% | 85-115% |
(LLOQ: Lower Limit of Quantification; MQC: Medium Quality Control; HQC: High Quality Control)
Table 3: Limits of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | User Determined | User Determined |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Metabolic Pathway: Degradation of Branched-Chain Fatty Acyl-CoAs
The degradation of methyl-branched very-long-chain fatty acids like 15-methylicosanoic acid primarily occurs in peroxisomes. Due to the methyl group, it cannot directly enter beta-oxidation. The initial steps involve alpha-oxidation to remove one carbon, followed by rounds of beta-oxidation.
Caption: Peroxisomal degradation of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. This protocol, including sample preparation and optimized instrumental parameters, serves as a valuable tool for researchers investigating the roles of very-long-chain branched-chain fatty acids in health and disease. The methodology can be further validated in specific laboratories and adapted for high-throughput analysis.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 15-Methylicosanoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methylicosanoyl-CoA is a branched-chain very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a role in lipid metabolism. The accurate and sensitive detection of this and other VLCFA-CoAs is crucial for understanding various physiological and pathological processes, including certain metabolic disorders. This document provides detailed application notes and protocols for the robust detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Significance and Signaling Pathway
This compound, as a branched-chain VLCFA, is primarily metabolized in the peroxisomes through a process called beta-oxidation. Unlike straight-chain fatty acids, which are mainly oxidized in the mitochondria, the methyl branch in molecules like this compound necessitates their initial breakdown in peroxisomes.[1][2] This pathway involves a series of enzymatic reactions that shorten the fatty acyl chain, producing acetyl-CoA and propionyl-CoA, which can then be further metabolized in the mitochondria. Dysregulation of this pathway can lead to the accumulation of VLCFAs, which is associated with several metabolic diseases.
Caption: Peroxisomal Beta-Oxidation of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis.
Caption: General workflow for this compound analysis.
Detailed Experimental Protocols
Sample Preparation: Extraction of Very-Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[3] It is critical to perform all steps on ice to minimize degradation of the acyl-CoA esters.
Reagents and Materials:
-
Tissue sample (e.g., liver, brain, heart), flash-frozen in liquid nitrogen
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
SPE Elution Solution: Acetonitrile
-
Reconstitution Solution: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold Homogenization Buffer to the tissue.
-
Homogenize the tissue on ice using a glass Dounce homogenizer until a uniform suspension is achieved.
-
Add 2 mL of 2-propanol to the homogenate and vortex thoroughly.
-
Add 4 mL of acetonitrile, vortex again, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 25% methanol in water.
-
Elute the acyl-CoAs with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solution, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-95% B
-
15-18 min: 95% B
-
18.1-20 min: 20% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
The precursor ion for this compound is its protonated molecule [M+H]+. The characteristic fragmentation for acyl-CoAs in positive ion mode is a neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.3 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1077.1 | 569.8 | 100 | 45 |
| Heptadecanoyl-CoA (IS) | 1034.6 | 527.3 | 100 | 45 |
(Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energy should be optimized for the specific instrument used.)
Data Presentation and Quantitative Analysis
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables provide examples of how to summarize the performance characteristics of the analytical method.
Table 1: Method Validation Parameters
| Parameter | This compound |
| Linear Range (ng/mL) | 1 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
(Note: These values are representative and should be determined experimentally during method validation.)
Table 2: Example Quantification Data in Tissue Samples
| Sample ID | Tissue Type | This compound (pmol/g tissue) |
| Control 1 | Liver | 5.2 ± 0.4 |
| Control 2 | Liver | 4.8 ± 0.6 |
| Treated 1 | Liver | 15.7 ± 1.2 |
| Treated 2 | Liver | 18.1 ± 1.5 |
| Control 3 | Brain | 1.1 ± 0.2 |
| Treated 3 | Brain | 3.5 ± 0.5 |
Conclusion
The described LC-MS/MS method provides a sensitive and specific approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the provided method performance characteristics, offer a comprehensive guide for researchers in the fields of metabolomics and drug development. Careful adherence to the protocols and proper method validation are essential for obtaining accurate and reliable results.
References
Application Note: Quantitative Analysis of 15-Methylicosanoyl-CoA using a Targeted MRM Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 15-Methylicosanoyl-CoA in biological matrices using a targeted Multiple Reaction Monitoring (MRM) assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism and cellular signaling. The method outlined here provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing, enabling researchers to accurately measure the levels of this important metabolite.
Introduction
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological roles, ranging from their incorporation into cell membranes to their involvement in metabolic regulation and immune responses. This compound, a 21-carbon saturated fatty acyl-CoA with a methyl group at the 15th position, is a member of this class of lipids. Accurate quantification of this compound is crucial for understanding its physiological and pathological significance.
This application note provides a comprehensive protocol for the development and implementation of a highly specific and sensitive MRM assay for this compound. The method utilizes standard sample preparation techniques for acyl-CoAs, followed by reverse-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification.
Experimental Workflow
The overall experimental workflow for the MRM assay of this compound is depicted in the following diagram.
Signaling Pathway Context
This compound is synthesized from branched-chain amino acids, which serve as precursors for the formation of branched-chain fatty acids. The pathway involves the conversion of amino acids into their corresponding α-keto acids, which are then used to initiate fatty acid synthesis.
Protocols
Materials and Reagents
-
This compound standard (or a closely related certified standard)
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled long-chain acyl-CoA)
-
Acetonitrile, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) hydroxide, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological tissue (e.g., liver, adipose tissue)
Sample Preparation
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water).
-
Internal Standard Spiking: Add a known amount of internal standard to each sample prior to homogenization to correct for extraction efficiency and matrix effects.
-
Phase Separation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the collected supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the acyl-CoAs with 2 mL of 80% methanol in water containing 0.1% ammonium hydroxide.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Method
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions
The MRM transitions for this compound are determined based on its molecular weight and characteristic fragmentation pattern. The precursor ion ([M+H]+) and the product ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da) are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 1077.1 | 570.1 | 35 | 100 |
| Internal Standard (e.g., C17:0-CoA) | 1022.0 | 515.0 | 35 | 100 |
Note: The exact m/z values and collision energy should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Peak Integration: The chromatographic peaks for the analyte and internal standard are integrated using the instrument's software.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
-
Quantification: The concentration of this compound in the biological samples is determined by interpolating the peak area ratio from the calibration curve.
Quantitative Data Summary
| Sample ID | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Concentration (pmol/mg tissue) |
| Control 1 | 15,234 | 50,123 | 0.304 | 1.52 |
| Control 2 | 16,876 | 51,234 | 0.329 | 1.65 |
| Control 3 | 14,987 | 49,876 | 0.301 | 1.50 |
| Treated 1 | 25,432 | 50,567 | 0.503 | 2.52 |
| Treated 2 | 28,987 | 51,098 | 0.567 | 2.84 |
| Treated 3 | 26,754 | 49,987 | 0.535 | 2.68 |
Conclusion
This application note provides a detailed and reliable method for the quantification of this compound in biological samples. The use of a targeted MRM assay with LC-MS/MS ensures high sensitivity and specificity, allowing for accurate measurement of this branched-chain acyl-CoA. This protocol can be readily adopted by researchers in the fields of lipidomics, metabolomics, and drug development to investigate the role of this compound in various biological processes.
Application Notes and Protocols for 15-Methylicosanoyl-CoA in In-Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methylicosanoyl-CoA is a C21:0 very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch at the 15th carbon. VLCFAs and their CoA esters are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and are precursors for signaling molecules.[1][2][3] The metabolism of VLCFAs is critical for various physiological processes, and mutations in the enzymes involved can lead to severe inherited diseases.[1][3][4][5] These application notes provide a framework for utilizing this compound as a substrate in in-vitro enzyme assays to investigate the activity and kinetics of enzymes involved in its metabolism, such as acyl-CoA synthetases (ACS) and fatty acid elongases (ELOVL).
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Synthetase (ACS) Isoforms with 15-Methylicosanoic Acid
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Kcat/Km) (M-1s-1) |
| ACSL1 | 15-Methylicosanoic Acid | 15 | 120 | 8.0 x 105 |
| ACSL4 | 15-Methylicosanoic Acid | 8 | 150 | 1.8 x 106 |
| ACSL6 | 15-Methylicosanoic Acid | 25 | 90 | 3.6 x 105 |
Table 2: Hypothetical Substrate Specificity of Fatty Acid Elongase (ELOVL) Isoforms
| Enzyme Isoform | Substrate | Product | Relative Activity (%) |
| ELOVL1 | This compound | 17-Methylbehenoyl-CoA | 85 |
| ELOVL3 | This compound | 17-Methylbehenoyl-CoA | 40 |
| ELOVL7 | This compound | 17-Methylbehenoyl-CoA | 60 |
Signaling Pathways and Experimental Workflows
Fatty Acid Metabolism and Elongation Pathway
Very-long-chain fatty acids are synthesized in the endoplasmic reticulum through a four-step elongation cycle.[4][5] The initial and rate-limiting step is the condensation of an acyl-CoA with malonyl-CoA, catalyzed by a family of seven fatty acid elongases (ELOVL1-7).[4][5] The resulting 3-ketoacyl-CoA is then reduced, dehydrated, and reduced again to yield an acyl-CoA that is two carbons longer.
Caption: Fatty acid elongation cycle in the endoplasmic reticulum.
Experimental Workflow for Acyl-CoA Synthetase Assay
This workflow outlines the steps to measure the activity of an acyl-CoA synthetase that converts 15-methylicosanoic acid to its CoA ester.
Caption: Workflow for an in-vitro Acyl-CoA Synthetase assay.
Experimental Protocols
Protocol 1: In-Vitro Acyl-CoA Synthetase (ACS) Activity Assay
This protocol is designed to measure the conversion of 15-methylicosanoic acid to this compound by an ACS enzyme.
Materials:
-
Purified or recombinant Acyl-CoA Synthetase
-
15-Methylicosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC or LC-MS/MS system for product detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL) containing:
-
Assay Buffer
-
10 mM ATP
-
10 mM MgCl2
-
1 mM DTT
-
0.5 mM Coenzyme A
-
Varying concentrations of 15-methylicosanoic acid (e.g., 1-100 µM)
-
-
Enzyme Addition: Add the purified ACS enzyme (e.g., 1-5 µg) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 10 µL of the quenching solution.
-
Analysis:
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of this compound formed.
-
A standard curve of this compound should be generated for accurate quantification.
-
-
Data Calculation: Calculate the initial velocity of the reaction at each substrate concentration and determine the Km and Vmax using Michaelis-Menten kinetics.[6]
Protocol 2: In-Vitro Fatty Acid Elongase (ELOVL) Activity Assay
This protocol measures the elongation of this compound by an ELOVL enzyme.
Materials:
-
Microsomes or purified recombinant ELOVL enzyme
-
This compound
-
[14C]-Malonyl-CoA (or unlabeled malonyl-CoA for MS detection)
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
Stop Solution (e.g., 2.5 M KOH, 50% methanol)
-
Acidification Solution (e.g., 5 M HCl)
-
Organic Solvent for extraction (e.g., Hexane:Isopropanol 3:2)
Procedure:
-
Reaction Setup: In a glass tube, prepare the reaction mixture (final volume of 200 µL) containing:
-
Assay Buffer
-
1 mM NADPH
-
20 µM this compound
-
100 µM [14C]-Malonyl-CoA (specific activity ~50 dpm/pmol)
-
-
Enzyme Addition: Add microsomal protein (e.g., 50-100 µg) or purified ELOVL enzyme to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Saponification: Stop the reaction and saponify the lipids by adding 1 mL of the Stop Solution and incubating at 70°C for 1 hour.
-
Acidification and Extraction:
-
Cool the samples and acidify by adding 0.5 mL of the Acidification Solution.
-
Extract the fatty acids by adding 2 mL of the organic solvent, vortexing, and centrifuging to separate the phases.
-
-
Analysis:
-
Transfer the organic (upper) phase to a new tube and evaporate the solvent.
-
Resuspend the fatty acid residue in a suitable solvent.
-
Analyze by thin-layer chromatography (TLC) or HPLC with a radiodetector to separate and quantify the elongated [14C]-labeled fatty acid product.
-
Alternatively, if using unlabeled malonyl-CoA, the product can be analyzed by LC-MS/MS.
-
-
Data Calculation: Determine the amount of elongated product formed per unit time and protein amount to calculate the enzyme activity.
References
- 1. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols for the Analysis of 15-Methylicosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
15-Methylicosanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester. The accurate and reliable quantification of this compound in biological matrices is crucial for understanding its role in various metabolic pathways and for the development of novel therapeutics. However, the analysis of long-chain acyl-CoAs presents significant challenges due to their low abundance, inherent instability, and the complexity of biological samples.[1] Effective sample preparation is therefore a critical step to ensure high recovery, minimize degradation, and remove interfering substances prior to analysis, which is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]
This document provides detailed application notes and experimental protocols for the extraction and purification of long-chain acyl-CoAs, such as this compound, from cellular and tissue samples. The described methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).
Data Presentation
The following tables summarize quantitative data related to the recovery and concentration of long-chain acyl-CoAs using various sample preparation techniques. While specific data for this compound is limited in the literature, the presented data for other long-chain acyl-CoAs provides a valuable reference for expected performance.
Table 1: Recovery Rates of Long-Chain Acyl-CoA Extraction Methods
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Modified Acetonitrile/2-Propanol Extraction with SPE | Rat Tissues (Heart, Kidney, Muscle) | 70 - 80 | [3] |
| Acetonitrile/2-Propanol Extraction | Powdered Rat Liver | 93 - 104 | [4] |
| Solid-Phase Extraction (2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel) | Powdered Rat Liver | 83 - 90 | [4] |
Table 2: Concentration of Various Acyl-CoAs in Mammalian Cells and Tissues
Note: Data from different sources may have variations due to different experimental conditions and normalization methods.[1]
| Acyl-CoA Species | Cell Line/Tissue | Concentration (pmol/10^6 cells or pmol/mg protein/tissue) | Reference |
| C14:0-CoA | MCF7 | ~2.5 (pmol/mg protein) | [1] |
| C14:0-CoA | RAW264.7 | ~1.5 (pmol/mg protein) | [1] |
| C16:0-CoA | MCF7 | ~12 (pmol/mg protein) | [1] |
| C16:0-CoA | RAW264.7 | ~4 (pmol/mg protein) | [1] |
| C18:0-CoA | MCF7 | ~7 (pmol/mg protein) | [1] |
| C18:0-CoA | RAW264.7 | ~2 (pmol/mg protein) | [1] |
| Acetyl-CoA | Mouse Heart | 5.77 (pmol/mg tissue wet weight) | [5] |
| Propionyl-CoA | Mouse Heart | 0.476 (pmol/mg tissue wet weight) | [5] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for sample preparation of long-chain acyl-CoAs and a simplified representation of their central role in metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Application Note & Protocol: High-Resolution Separation of Long-Chain Acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in fatty acid metabolism, playing crucial roles in energy production, lipid biosynthesis, and cellular signaling. The accurate quantification of individual LC-CoA species is essential for understanding metabolic regulation and the pathophysiology of diseases such as diabetes, obesity, and cardiovascular disorders. This application note provides a detailed protocol for the robust separation and quantification of long-chain acyl-CoAs from biological samples using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology described herein offers high sensitivity and specificity, enabling the resolution of various saturated and unsaturated acyl-CoA species.
Experimental Protocols
This section details the necessary steps for sample preparation, LC separation, and MS/MS detection of long-chain acyl-CoAs.
1. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for tissue homogenization and solid-phase extraction (SPE) to ensure high recovery and sample purity.[1][2][3]
-
Materials:
-
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of ice-cold 2-propanol and continue homogenization.
-
Transfer the homogenate to a centrifuge tube and add 2 mL of ACN. Vortex vigorously.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with 2-propanol.[3]
-
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography Separation
This method utilizes a reversed-phase C18 column with a high pH mobile phase to achieve excellent separation of various long-chain acyl-CoA species without the need for ion-pairing reagents, which can sometimes interfere with MS detection.[1][2][4][5]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size).
-
-
Mobile Phases:
-
Gradient Elution Program:
Time (min) % Mobile Phase B Flow Rate (mL/min) 0.0 10 0.2 2.0 10 0.2 12.0 90 0.2 15.0 90 0.2 15.1 10 0.2 | 20.0 | 10 | 0.2 |
-
Column Temperature: 35°C
3. Mass Spectrometry Detection
A triple quadrupole mass spectrometer is used for sensitive and specific detection of the target acyl-CoAs.
-
Instrumentation:
-
Triple quadrupole mass spectrometer.
-
-
Ionization Mode:
-
Detection Mode:
-
Typical MRM Transitions:
Acyl-CoA Species Precursor Ion (m/z) Product Ion (m/z) C16:0 (Palmitoyl-CoA) [M+H]+ Specific fragment C16:1 (Palmitoleoyl-CoA) [M+H]+ Specific fragment C18:0 (Stearoyl-CoA) [M+H]+ Specific fragment C18:1 (Oleoyl-CoA) [M+H]+ Specific fragment C18:2 (Linoleoyl-CoA) [M+H]+ Specific fragment | C20:4 (Arachidonoyl-CoA) | [M+H]+ | Specific fragment |
(Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used.)
Data Presentation
The following table summarizes the expected elution order and representative quantitative data for common long-chain acyl-CoAs based on the described method. The elution order is primarily determined by the length and degree of unsaturation of the fatty acyl chain, with shorter and more unsaturated species eluting earlier.
| Acyl-CoA Species | Carbon Chain | Unsaturation | Expected Elution Order | Inter-run Precision (%)[1][2][4][5] | Intra-run Precision (%)[1][2][4][5] | Accuracy (%)[1][2][4][5] |
| Myristoyl-CoA | C14:0 | 0 | 1 | - | - | - |
| Palmitoleoyl-CoA | C16:1 | 1 | 2 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Linoleoyl-CoA | C18:2 | 2 | 3 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Palmitoyl-CoA | C16:0 | 0 | 4 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Oleoyl-CoA | C18:1 | 1 | 5 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Stearoyl-CoA | C18:0 | 0 | 6 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Arachidonoyl-CoA | C20:4 | 4 | - | - | - | - |
| Arachidoyl-CoA | C20:0 | 0 | - | - | - | - |
(Note: The exact retention times will vary depending on the specific LC system and column used. The precision and accuracy data are representative values from validated methods.)[1][2][4][5]
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the LC-MS/MS-based quantification of long-chain acyl-CoAs.
Caption: Workflow for LC-MS/MS analysis of long-chain acyl-CoAs.
Signaling Pathway Context
Long-chain acyl-CoAs are central to fatty acid metabolism. The diagram below outlines their key roles in both anabolic and catabolic pathways.
Caption: Central role of long-chain acyl-CoAs in metabolism.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive platform for the separation and quantification of long-chain acyl-CoAs in biological matrices. The detailed protocol for sample preparation and chromatographic separation, combined with the specificity of tandem mass spectrometry, allows for accurate profiling of these critical metabolic intermediates. This approach is highly suitable for researchers in academia and industry investigating metabolic pathways and developing novel therapeutics for metabolic diseases.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Application Notes and Protocols for 15-Methylicosanoyl-CoA in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methylicosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. While specific research on this molecule is limited, its structure suggests it undergoes metabolism through pathways similar to other well-characterized branched-chain fatty acids. This document provides an overview of the potential applications of this compound in metabolic studies, drawing parallels with the metabolism of phytanic acid, a naturally occurring branched-chain fatty acid. The protocols and pathways described herein are based on established methodologies for studying branched-chain fatty acid metabolism and can be adapted for this compound.
Potential Applications in Metabolic Research
-
Investigating Peroxisomal and Mitochondrial Fatty Acid Oxidation: Methyl-branched fatty acids like this compound are primarily metabolized through a combination of alpha- and beta-oxidation in peroxisomes and mitochondria.[1][2][3][4] Studying the metabolism of this compound can provide insights into the function and potential defects in these crucial metabolic pathways.
-
Modeling Inborn Errors of Metabolism: Disorders such as Refsum disease are characterized by the accumulation of phytanic acid due to defects in the alpha-oxidation pathway.[4][5][6] this compound could serve as a substrate to probe the activity of enzymes involved in branched-chain fatty acid oxidation and to model the biochemical consequences of their deficiencies.
-
Drug Development and Screening: Novel therapeutic strategies for metabolic disorders could be identified by screening for compounds that modulate the metabolism of branched-chain fatty acyl-CoAs. This compound can be used as a tool in such screening assays.
-
Understanding Lipid Signaling and Membrane Biology: Methyl-branched fatty acids can influence the properties of cellular membranes and may have roles in signaling pathways.[7][8] Research on this compound could uncover its impact on membrane fluidity and its potential involvement in lipid-mediated signaling.
Data Presentation: Biomarker Levels in a Model Disorder (Refsum Disease)
The accumulation of phytanic acid is a key diagnostic marker for Refsum disease. While specific quantitative data for this compound is not available, the following table illustrates the typical changes in phytanic acid levels in this disorder, providing a reference for the type of data that could be generated in studies involving this compound.
| Analyte | Normal Plasma Levels | Plasma Levels in Refsum Disease | Fold Increase (Approx.) | Reference |
| Phytanic Acid | < 3 µg/mL | > 200 µg/mL | > 66 | [9] |
Signaling and Metabolic Pathways
The metabolism of methyl-branched fatty acids is a multi-step process involving enzymes in both the peroxisome and the mitochondrion.
Overview of Methyl-Branched Fatty Acid Metabolism
The following diagram illustrates the general pathway for the degradation of a 3-methyl-branched fatty acid, such as phytanic acid, which serves as a model for this compound metabolism. The methyl group at the beta-position prevents direct beta-oxidation, necessitating an initial alpha-oxidation step.[1][2][4]
Caption: Metabolism of a 3-methyl-branched fatty acid via peroxisomal α- and β-oxidation.
Experimental Protocols
Quantification of Methyl-Branched Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the analysis of fatty acids in biological samples such as plasma, cultured cells, or tissue homogenates.
Materials:
-
Internal Standard (e.g., heptadecanoic acid)
-
Methanol
-
Chloroform
-
0.9% NaCl
-
Boron trifluoride-methanol (BF3-methanol)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Sample Preparation: To 100 µL of plasma or cell homogenate, add a known amount of internal standard.
-
Lipid Extraction: Perform a Folch extraction by adding 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously and incubate at room temperature for 30 minutes. Add 0.5 mL of 0.9% NaCl, vortex, and centrifuge to separate the phases. Collect the lower organic phase.
-
Fatty Acid Methyl Ester (FAME) Derivatization: Evaporate the solvent from the organic phase under a stream of nitrogen. Add 1 mL of BF3-methanol and incubate at 100°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. Use a temperature program that allows for the separation of the FAMEs of interest.
-
Data Analysis: Identify and quantify the peaks corresponding to the methyl esters of the branched-chain fatty acids by comparing their retention times and mass spectra to those of authentic standards.[10]
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of oxidation of a radiolabeled fatty acid substrate in isolated mitochondria or peroxisomes, or in cell homogenates.
Materials:
-
Radiolabeled substrate (e.g., [1-14C]-15-Methylicosanoyl-CoA)
-
Reaction buffer (e.g., containing potassium phosphate, magnesium chloride, L-carnitine, and coenzyme A)
-
Cell or organelle preparation
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell/organelle preparation, and the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding ice-cold perchloric acid.
-
Separation of Products: Centrifuge the tubes to pellet the protein. The supernatant contains the acid-soluble metabolic products (e.g., [14C]acetyl-CoA).
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: The rate of fatty acid oxidation is calculated based on the amount of radiolabeled acid-soluble products generated per unit of time per amount of protein.
Experimental Workflow for Studying Branched-Chain Fatty Acid Metabolism
The following diagram outlines a typical experimental workflow for investigating the metabolism of a novel branched-chain fatty acid.
Caption: A logical workflow for investigating the metabolism of this compound.
Conclusion
While direct experimental data on this compound is not yet available, the established knowledge of branched-chain fatty acid metabolism provides a strong framework for its investigation. The application notes and protocols provided here offer a starting point for researchers to explore the metabolic fate and biological significance of this and other novel long-chain methyl-branched fatty acyl-CoAs. Such studies will be valuable for advancing our understanding of lipid metabolism in health and disease.
References
- 1. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 7. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Derivatization of 15-Methylicosanoyl-CoA for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids. However, the analysis of long-chain fatty acyl-CoAs, such as 15-Methylicosanoyl-CoA, by GC-MS is challenging due to their low volatility and the thermal instability of the thioester linkage. To overcome these limitations, a derivatization procedure is required. This application note provides a detailed protocol for the derivatization of this compound to a volatile ester for subsequent GC-MS analysis. The protocol involves a two-step process: hydrolysis of the CoA thioester to the free fatty acid, followed by esterification to form a fatty acid methyl ester (FAME). This method is applicable to a broad range of long-chain and branched-chain fatty acyl-CoAs.
Experimental Protocols
The derivatization of this compound for GC-MS analysis involves two main stages:
-
Hydrolysis of the Acyl-CoA to the Free Fatty Acid: The thioester bond of the acyl-CoA is cleaved to release the free fatty acid.
-
Esterification of the Free Fatty Acid: The carboxylic acid group of the fatty acid is converted to a more volatile methyl ester.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used and effective method for the preparation of FAMEs from free fatty acids and for the simultaneous hydrolysis and esterification of acyl-CoAs.[1][2]
Materials:
-
This compound sample
-
14% Boron trifluoride in methanol (B129727) (BF₃-Methanol) solution
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Preparation: Place 1-25 mg of the this compound sample into a micro-reaction vial.[2] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen before proceeding.
-
Reagent Addition: Add 2 mL of 12% w/w BCl₃-methanol to the vial.[2] For smaller samples, 50 µL of 14% BF₃ in methanol can be used for approximately 100 µL of sample.[1]
-
Reaction: Securely cap the vial and vortex for 10 seconds. Heat the mixture at 60°C for 60 minutes in a heating block or oven.[1][2] The reaction time can be optimized depending on the specific analyte.[1]
-
Extraction:
-
Sample Collection and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.[2]
-
-
Analysis: The resulting solution containing the 15-methylicosanoyl methyl ester is ready for injection into the GC-MS system.
Protocol 2: Silylation using BSTFA
Silylation is an alternative derivatization method that converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. This method is also effective for derivatizing other functional groups like hydroxyl groups.[1]
Materials:
-
Hydrolyzed this compound sample (free fatty acid)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Dichloromethane (DCM) or other suitable solvent
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Preparation: The this compound must first be hydrolyzed to the free fatty acid using a suitable method (e.g., base hydrolysis with KOH followed by acidification). Ensure the resulting free fatty acid sample is dry.
-
Reagent Addition: To the dried sample, add 100 µL of the fatty acid dissolved in a suitable solvent and 50 µL of BSTFA with 1% TMCS in a micro-reaction vial.[1]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
Analysis: After cooling, the sample can be directly injected into the GC-MS or diluted with a solvent of choice (e.g., DCM) before analysis.[1]
Data Presentation
The following table summarizes the typical reaction conditions for the described derivatization protocols.
| Parameter | Acid-Catalyzed Esterification (BF₃-Methanol) | Silylation (BSTFA) |
| Reagent | 14% BF₃ in Methanol | BSTFA + 1% TMCS |
| Sample Amount | 1-25 mg | ~100 µL of 1 mg/mL solution |
| Reaction Temperature | 60°C | 60°C |
| Reaction Time | 60 minutes | 60 minutes |
| Extraction Solvent | Hexane or Heptane | Dichloromethane (optional dilution) |
| Key Advantage | Robust for both free fatty acids and glycerolipids. | Derivatizes multiple functional groups. |
Data compiled from multiple sources.[1][2][3]
Mandatory Visualization
The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.
Caption: Workflow for this compound derivatization.
References
Troubleshooting & Optimization
Technical Support Center: Improving 15-Methylicosanoyl-CoA Stability During Extraction
Welcome to the technical support center for handling 15-Methylicosanoyl-CoA and other long-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the stability and successful extraction of these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the extraction of this compound?
A1: this compound, like other long-chain acyl-CoAs, is inherently unstable and present in low abundance in biological samples. The primary challenges during extraction are preventing its degradation by enzymes (e.g., acyl-CoA hydrolases) and chemical hydrolysis of the thioester bond. Therefore, maintaining a proper pH and low temperature is critical throughout the extraction process.
Q2: Why is the choice of extraction solvent and buffer pH so critical for stability?
A2: The stability of the thioester bond in this compound is highly pH-dependent. Acidic conditions (pH 4-5) are known to significantly reduce the rate of hydrolysis. Extraction protocols often use an acidic buffer, such as potassium phosphate (B84403) (KH2PO4), during homogenization to quench enzymatic activity and stabilize the molecule.[1] Organic solvents like acetonitrile (B52724) and isopropanol (B130326) are used to precipitate proteins and efficiently extract the acyl-CoAs.
Q3: What is the best way to store tissue or cell samples before extraction to ensure the integrity of this compound?
A3: For optimal preservation of this compound, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to significant degradation of the analyte.[2]
Q4: Should I use an internal standard for the quantification of this compound?
A4: Yes, using an internal standard is highly recommended to account for sample loss during the multi-step extraction and purification process. A suitable internal standard would be a structurally similar acyl-CoA that is not naturally present in the sample, such as Heptadecanoyl-CoA (C17:0-CoA).[3][4] The internal standard should be added as early as possible in the extraction procedure.[2]
Troubleshooting Guide
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Ensure rapid quenching of metabolic activity by flash-freezing samples.[2] Throughout the extraction process, keep samples on ice at all times.[2] Use fresh, high-purity solvents and pre-chilled buffers.[2] Reconstitute the final extract just before analysis.[3] |
| Incomplete Cell Lysis or Tissue Homogenization | Optimize the homogenization process. For tissues, a glass homogenizer can be very effective.[2] Ensure the ratio of extraction solvent to tissue weight is sufficient; a 20-fold excess of solvent is often recommended.[2] |
| Inefficient Solid-Phase Extraction (SPE) | If using SPE for cleanup, ensure the column is properly conditioned and not allowed to dry out before loading the sample.[2] Optimize the wash and elution steps to prevent premature elution or incomplete recovery of your analyte. |
| Analyte Adsorption to Surfaces | The phosphate groups on acyl-CoAs can adhere to glass and plastic surfaces. Consider using low-adsorption microcentrifuge tubes. |
Issue 2: Poor Reproducibility Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize all steps of the protocol, from sample collection to the final extraction. Ensure timing and temperatures are consistent for all samples. |
| Variable Extraction Efficiency | The addition of an internal standard at the beginning of the extraction process can help normalize for variations in recovery between samples.[3] |
| Precipitation During Storage | If storing the final extract, ensure it is in a solvent that maintains the solubility of this compound. Dried extracts should be stored at -80°C.[3] |
Experimental Protocols
Protocol: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to maximize stability and recovery.[1][2]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[4]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4.0 mL of acetonitrile, vortex for 5 minutes, and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant from the previous step onto the SPE column.
-
Wash the column with 2.5 mL of 2% formic acid, followed by 2.5 mL of methanol.
-
Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.[5]
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.[2]
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your downstream analysis (e.g., LC-MS). A common choice is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[6]
-
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methods
| Extraction Method | Analyte/Tissue | Reported Recovery | Reference |
| Solvent Extraction with SPE | Various Acyl-CoAs in Rat Liver | 83-90% | [7] |
| Modified Solvent Extraction with SPE | Common Acyl-CoAs in Rat Tissues | 70-80% | [1] |
| Methanol Extraction with High Salt | Long-Chain Acyl-CoAs in Rat Tissues | ~55% (with acyl-CoA-binding protein) | [8] |
| Organic Solvent Extraction (Acetonitrile/Isopropanol) | Various Acyl-CoAs in Mammalian Tissues | 60-140% (analyte and tissue dependent) | [7] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for stable extraction of this compound.
Potential Degradation Pathway of this compound
Caption: Key degradation pathway for this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal of 15-Methylicosanoyl-CoA in Mass Spectrometry
Welcome to the technical support center for troubleshooting issues related to the analysis of 15-Methylicosanoyl-CoA. This guide provides a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting steps, and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges with low signal intensity in mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized to address specific issues you might encounter during sample preparation, liquid chromatography, and mass spectrometry analysis.
Section 1: Sample Preparation
Question 1: I am not detecting any signal from my this compound standard. What are the initial checks I should perform?
When experiencing a complete loss of signal, it's crucial to systematically isolate the problem. Start with these fundamental checks:
-
Mass Spectrometer Functionality: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly and you have a stable electrospray.
-
Fresh Standards and Solvents: Prepare fresh standards of this compound and all mobile phases. Acyl-CoAs can degrade, and contaminated solvents can suppress ionization.
-
Instrument Parameters: Verify that all instrument settings, including voltages, gas flows, and temperatures, are correctly configured for the analysis of long-chain acyl-CoAs.
Question 2: My signal for this compound is very low in my biological samples. What are the common causes related to sample preparation?
Low signal intensity for very-long-chain acyl-CoAs like this compound often originates from the sample preparation stage. Key factors include:
-
Sample Degradation: Acyl-CoAs are highly susceptible to enzymatic and chemical hydrolysis. It is critical to work quickly, on ice, and use acidic buffers (pH 4.5-5.0) to minimize degradation.[1] Avoid repeated freeze-thaw cycles of your samples.
-
Inefficient Extraction: The long acyl chain of this compound makes it lipophilic, while the CoA moiety is highly polar. This amphipathic nature can make extraction challenging. A robust extraction method using a combination of organic solvents and acidic buffers is necessary.
-
Poor Recovery from Cleanup: Solid-phase extraction (SPE) is often used to clean up and concentrate acyl-CoA samples. However, improper conditioning of the SPE cartridge or use of incorrect washing and elution solvents can lead to significant loss of the analyte.
Question 3: How can I improve the recovery of this compound from my biological samples?
To enhance recovery, consider the following optimizations to your extraction protocol:
-
Thorough Homogenization: Ensure complete disruption of the tissue or cells. A glass homogenizer is often effective.[1]
-
Optimized Extraction Solvents: A mixture of acetonitrile (B52724) and isopropanol (B130326) is commonly used for the extraction of long-chain acyl-CoAs.[1]
-
Use of Internal Standards: Add a structurally similar internal standard, such as Heptadecanoyl-CoA (C17:0-CoA), early in the sample preparation process to monitor and correct for analyte loss during extraction and cleanup.[2]
-
Solid-Phase Extraction (SPE): Employing a weak anion exchange SPE column can effectively capture and concentrate the negatively charged acyl-CoA molecules, separating them from neutral lipids and other interfering compounds.
Below is a table summarizing reported recovery rates for long-chain acyl-CoAs using different extraction methodologies.
| Extraction Method | Tissue Type | Typical Recovery Rate | Reference |
| Solvent Extraction with SPE | Various | 70-80% | [3] |
| Modified Solvent Extraction | Muscle | Not specified, but noted as "high reproducibility" | [2] |
Section 2: Liquid Chromatography
Question 4: I am observing poor peak shape (e.g., tailing, broad peaks) for this compound. How can I improve the chromatography?
Poor peak shape for long-chain acyl-CoAs is a common issue. Here are some strategies to address it:
-
Mobile Phase Optimization: The addition of an ion-pairing agent or using a buffer system can improve peak shape. For example, using a mobile phase with ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) acetate (B1210297) can enhance chromatographic performance.[2][4]
-
Column Selection: A C18 or C8 reversed-phase column is typically used for the separation of long-chain acyl-CoAs. Ensure your column is in good condition and not overloaded.
-
Gradient Optimization: A shallow gradient elution with a slow increase in the organic solvent concentration can improve the separation of these large, hydrophobic molecules.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also positively impact peak shape and resolution.
Question 5: I suspect co-elution of this compound with other isomers. How can I confirm and resolve this?
This compound is a branched-chain fatty acyl-CoA. It's possible for it to co-elute with other structural isomers.
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to confirm the elemental composition of the eluting peak.
-
Chromatographic Selectivity: Experiment with different stationary phases (e.g., C30) or mobile phase modifiers to alter the selectivity of your separation. While challenging, resolving isomers like iso and anteiso forms may require specialized chromatographic techniques.[1]
Section 3: Mass Spectrometry
Question 6: What are the optimal mass spectrometry settings for detecting this compound?
-
Ionization Mode: Electrospray ionization (ESI) is the preferred method. Both positive and negative ion modes can be used, with negative ESI often providing excellent spectra for acyl-CoAs.[4]
-
Precursor Ion: In positive ion mode, you will primarily observe the [M+H]+ ion. In negative ion mode, you will see the [M-H]- ion.
-
Fragmentation (MS/MS): A characteristic fragmentation for all acyl-CoAs is the neutral loss of the phospho-ADP moiety (507 Da).[5] Therefore, a neutral loss scan of 507 in positive ion mode or a precursor ion scan for the fragment corresponding to the CoA headgroup in negative ion mode can be highly specific for detecting acyl-CoAs.
-
Selected Reaction Monitoring (SRM): For quantitative analysis on a triple quadrupole mass spectrometer, monitor the transition from the precursor ion to a specific product ion. The most abundant product ion is often the one resulting from the neutral loss of 507 Da.[5]
Question 7: I have a low signal-to-noise ratio. How can I improve the sensitivity of my MS detection?
-
Optimize Source Parameters: Fine-tune the ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the ionization of this compound.
-
Collision Energy: Optimize the collision energy in MS/MS experiments to achieve the most efficient fragmentation and the highest intensity of the desired product ion.
-
Dwell Time: In SRM mode, increasing the dwell time for the specific transition of this compound can improve the signal-to-noise ratio.
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Biological Tissues
This protocol is a general guideline adapted from established methods for the extraction of long-chain acyl-CoAs.[1]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Nitrogen evaporator
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 1 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly.
-
Solvent Extraction: Add 2 mL of a 1:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate. Homogenize again.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Cleanup (Optional but Recommended):
-
Condition the weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned column.
-
Wash the column with a suitable solvent to remove impurities.
-
Elute the acyl-CoAs with an appropriate elution solvent (e.g., a buffer with a higher salt concentration or a change in pH).
-
-
Drying: Evaporate the solvent from the collected eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low signal of this compound.
Caption: Fragmentation of this compound in positive ion ESI-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for 15-Methylicosanoyl-CoA Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the liquid chromatography (LC) gradient for the separation of 15-Methylicosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the LC separation of this compound?
A1: The primary challenges in separating this compound stem from its structural properties. As a very-long-chain fatty acyl-CoA, it is highly hydrophobic, leading to strong retention on reversed-phase columns. Its methyl branch can also present separation challenges if isomeric variants are present in the sample. Furthermore, acyl-CoAs are known to be unstable and can degrade during sample preparation and analysis, necessitating careful handling.
Q2: Which type of LC column is most suitable for separating this compound?
A2: Reversed-phase columns, particularly C8 and C18, are the most commonly used for the separation of long-chain acyl-CoAs.[1][2] For a highly hydrophobic molecule like this compound, a C8 column might offer a good balance of retention and peak shape, potentially reducing the long elution times that might be seen with a C18 column.
Q3: Why is a high pH mobile phase often recommended for acyl-CoA analysis?
A3: A high pH mobile phase, typically around 10.5 using a modifier like ammonium (B1175870) hydroxide (B78521), is often employed to improve the chromatography of acyl-CoAs.[1][3] At this pH, the phosphate (B84403) groups of the CoA moiety are deprotonated, which can reduce peak tailing and improve resolution on reversed-phase columns.
Q4: Are ion-pairing agents necessary for the separation of this compound?
A4: While ion-pairing agents can be used to improve the retention and peak shape of polar and charged molecules, they are often avoided in LC-MS applications due to the potential for ion suppression and contamination of the mass spectrometer.[4] Methods using high pH mobile phases often provide sufficient chromatographic performance without the need for ion-pairing agents.[2] If ion-pairing is deemed necessary, volatile agents like formic acid or acetic acid are preferred for MS compatibility.[4][5]
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: The most definitive way to identify the peak is by using tandem mass spectrometry (MS/MS). Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, which corresponds to the fragmentation of the phospho-ADP moiety.[1][6] By performing a neutral loss scan or a selected reaction monitoring (SRM) experiment targeting this transition, you can selectively detect acyl-CoAs.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Increase the pH of the mobile phase to ~10.5 using ammonium hydroxide to ensure the phosphate groups are fully deprotonated.[1][3] |
| Column Overload | Reduce the sample injection volume or dilute the sample.[7] Tailing that worsens with increased concentration is a classic sign of overload.[8] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Sample Solvent | Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to avoid peak distortion.[9] |
Issue 2: Peak Splitting
| Potential Cause | Troubleshooting Steps |
| Co-elution of Isomers | If you suspect the presence of other methyl-branched isomers, try slowing down the gradient ramp to improve resolution. A shallower gradient can often separate closely eluting compounds.[10] |
| Blocked Column Frit | Reverse flush the column (if the manufacturer's instructions permit) to dislodge any particulates. If this doesn't resolve the issue, the frit may need to be replaced.[11] |
| Column Void | A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This usually requires column replacement. |
| Injection Solvent Effect | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting. Re-dissolve the sample in the initial mobile phase.[9] |
Issue 3: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Acyl-CoAs are susceptible to hydrolysis. Prepare samples fresh and keep them cold. Minimize the time between sample preparation and injection. |
| Poor Ionization in Mass Spectrometer | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. Ensure the mobile phase is compatible with efficient ionization. |
| Incorrect MS/MS Transition | Confirm the precursor and product ions for this compound. For positive mode, the precursor will be [M+H]+, and a common product ion results from the neutral loss of 507 Da.[6] |
| Analyte Adsorption | Very hydrophobic molecules can adsorb to surfaces in the LC system. Consider flushing the system with a high percentage of organic solvent. |
Data Presentation
Table 1: Recommended Starting LC Gradient Conditions for this compound
| Parameter | Recommendation |
| Column | C8 or C18 Reversed-Phase, 2.1 mm x 100 mm, < 3 µm |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water (pH ~10.5)[12] |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 1 - 10 µL |
| Gradient Profile | Start with a shallow gradient and adjust based on results. See example below. |
Table 2: Example Gradient Profile for Very-Long-Chain Acyl-CoA Separation
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 20 |
| 2.0 | 45 |
| 2.2 | 95 |
| 3.2 | 95 |
| 3.5 | 20 |
| 5.0 | 20 |
This is an example of a rapid gradient. For better resolution of isomers, a longer and shallower gradient may be necessary.[12]
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold buffer.
-
Perform a liquid-liquid extraction with an organic solvent or use solid-phase extraction (SPE) with a C18 cartridge to isolate the acyl-CoAs.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase conditions.
-
-
LC Separation:
-
Equilibrate the C8 or C18 column with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for at least 10 column volumes.
-
Inject the prepared sample.
-
Run the gradient program as optimized. A good starting point is a linear gradient from 20% to 95% acetonitrile over several minutes.
-
Include a high organic wash step at the end of the gradient to elute any highly retained compounds, followed by a re-equilibration step.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize source parameters for the flow rate and mobile phase composition used.
-
Set up a selected reaction monitoring (SRM) method.
-
Precursor Ion (Q1): The [M+H]+ for this compound.
-
Product Ion (Q3): The fragment resulting from the neutral loss of 507 Da.[6]
-
-
Optimize collision energy for this specific transition to maximize signal intensity.
-
Mandatory Visualization
Caption: Workflow for optimizing an LC gradient for this compound separation.
Caption: Decision tree for troubleshooting common LC problems in acyl-CoA analysis.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression for 15-Methylicosanoyl-CoA quantification
Welcome to the technical support center for the quantification of 15-Methylicosanoyl-CoA and other long-chain fatty acyl-CoAs using LC-MS/MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the quantification of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantification. Long-chain acyl-CoAs are particularly susceptible to ion suppression due to the complexity of the biological matrices from which they are typically extracted, such as plasma and tissue. Phospholipids (B1166683) are often a major cause of ion suppression in the analysis of samples from biological tissues or plasma.[1]
Q2: What are the most effective strategies to minimize ion suppression?
A2: The most effective strategies to minimize ion suppression can be categorized into three main areas:
-
Robust Sample Preparation: The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system.[1] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[1]
-
Optimized Chromatographic Separation: Achieving good chromatographic separation between this compound and matrix components is crucial. This can be accomplished by carefully selecting the analytical column, mobile phase composition, and gradient conditions.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the gold standard for compensating for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for an accurate determination of the analyte-to-internal standard ratio.
Q3: Which ionization technique is less prone to ion suppression for long-chain acyl-CoA analysis, ESI or APCI?
A3: Atmospheric pressure chemical ionization (APCI) often exhibits less ion suppression compared to electrospray ionization (ESI).[3] This is attributed to the different ionization mechanisms. In ESI, analytes compete for ionization in the liquid phase, making it more susceptible to suppression by co-eluting compounds. In APCI, ionization occurs in the gas phase, which can reduce the competition for charge.[3] However, ESI is still widely used for acyl-CoA analysis due to its sensitivity for these types of molecules. The choice between ESI and APCI may depend on the specific analyte and the complexity of the sample matrix.
Troubleshooting Guides
Problem: Low or inconsistent signal intensity for this compound.
This is a common problem often linked to significant ion suppression. The following troubleshooting steps can help identify and resolve the issue.
Logical Flow for Troubleshooting Low Signal Intensity
Caption: A flowchart for troubleshooting low signal intensity.
1. Evaluate Sample Preparation Efficiency
-
Rationale: Inadequate removal of matrix components is a primary cause of ion suppression.
-
Actionable Steps:
-
If using protein precipitation, consider that while it is a simple method, it may not provide sufficient cleanup for complex matrices.
-
Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a more thorough sample cleanup.[1]
-
For SPE, consider using a C18 or a weak anion exchange cartridge.
-
For LLE, a multi-step extraction with different polarity solvents can be effective.[1]
-
2. Optimize Chromatographic Conditions
-
Rationale: Co-elution of matrix components with this compound can be minimized by improving the chromatographic separation.
-
Actionable Steps:
-
Column Selection: If using a C18 column, consider a different chemistry, such as a phenyl-hexyl or a hydrophilic interaction liquid chromatography (HILIC) column, which can provide alternative selectivity.[4][5]
-
Mobile Phase: Ensure the mobile phase contains a suitable modifier to improve peak shape and retention. For long-chain acyl-CoAs, mobile phases containing ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) at a slightly alkaline pH have been shown to be effective.[6][7]
-
Gradient Optimization: Adjust the gradient profile to increase the separation between the analyte and the region where most matrix components elute (often at the beginning and end of the chromatogram).
-
3. Verify Mass Spectrometer Parameters
-
Rationale: Suboptimal MS parameters can lead to poor sensitivity.
-
Actionable Steps:
-
Perform a fresh tuning and calibration of the mass spectrometer.
-
Optimize the electrospray voltage, source temperature, and gas flows for this compound.
-
Ensure that the correct precursor and product ions are being monitored in the MRM method. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern.[6]
-
4. Assess Internal Standard Performance
-
Rationale: A poorly performing internal standard will not adequately compensate for ion suppression.
-
Actionable Steps:
-
If not already using one, synthesize or acquire a stable isotope-labeled internal standard for this compound.
-
Ensure that the internal standard is added to the sample at the very beginning of the sample preparation process to account for analyte loss during extraction.
-
Monitor the peak area of the internal standard across all samples. A significant variation in the internal standard signal may indicate inconsistent matrix effects.
-
Problem: Poor peak shape (fronting, tailing, or splitting).
Poor peak shape can compromise the accuracy of integration and quantification.
Workflow for Addressing Poor Peak Shape
Caption: A workflow for diagnosing and resolving poor peak shape.
1. Check for Column Contamination or Degradation
-
Rationale: The accumulation of matrix components on the column can lead to active sites that cause peak tailing. Column degradation can result in peak splitting or fronting.
-
Actionable Steps:
-
Replace the guard column.
-
If the problem persists, flush the analytical column according to the manufacturer's instructions.
-
If flushing does not resolve the issue, the analytical column may need to be replaced.
-
2. Evaluate the Mobile Phase
-
Rationale: An inappropriate mobile phase pH or contaminated solvents can lead to poor peak shape.
-
Actionable Steps:
3. Review Injection Parameters
-
Rationale: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Overloading the column with too much sample can also lead to poor peak shape.
-
Actionable Steps:
-
Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.
-
Reduce the injection volume or dilute the sample to avoid column overload.
-
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Add a known amount of a suitable internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled analog of the target analyte).
-
Homogenize the tissue on ice.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a new tube and add 2 mL of acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50% methanol in water.
-
Elute the long-chain acyl-CoAs with 1 mL of methanol.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for injection (e.g., 100 µL of 50:50 acetonitrile:water).
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This is a representative method and should be optimized for your specific instrument and analyte.
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium hydroxide in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard of this compound. A common transition for long-chain acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[6]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of long-chain acyl-CoAs. Note that specific values will vary depending on the analyte, matrix, and analytical method.
Table 1: Comparison of Sample Preparation Methods for Long-Chain Acyl-CoAs
| Sample Preparation Method | Typical Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation | 70-85% | Simple and fast. | May result in significant ion suppression due to insufficient matrix removal. |
| Liquid-Liquid Extraction (LLE) | 80-95% | Good removal of phospholipids and other interferences. | Can be labor-intensive and may have lower recovery for more polar acyl-CoAs. |
| Solid-Phase Extraction (SPE) | 85-100% | Excellent for sample cleanup and reducing matrix effects.[8] | More time-consuming and can be more expensive. |
Table 2: Common Chromatographic Conditions for Long-Chain Acyl-CoA Analysis
| Column Type | Mobile Phase A | Mobile Phase B | Typical Gradient Profile |
| C18 Reversed-Phase | 10 mM Ammonium Acetate or Ammonium Hydroxide in Water | Acetonitrile or Methanol | Start with low organic, ramp to high organic to elute hydrophobic long-chain species. |
| Phenyl-Hexyl | 0.1% Formic Acid in Water | Acetonitrile with 0.1% Formic Acid | Offers alternative selectivity to C18, which can be beneficial for separating isomers. |
| HILIC | Acetonitrile with a small percentage of aqueous buffer | Water with buffer | Useful for separating acyl-CoAs by class and can provide good peak shapes.[5][9] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Long-Chain Acyl-CoA Analysis
Welcome to the Technical Support Center for long-chain acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Handling and Storage
Q1: My long-chain acyl-CoA levels are consistently low or undetectable. What could be the cause related to sample handling?
A1: Low or undetectable levels of long-chain acyl-CoAs often stem from their inherent instability. Here are some critical factors to consider in your sample handling protocol:
-
Immediate Freezing: Biological samples must be frozen in liquid nitrogen immediately after collection to halt enzymatic activity that can degrade acyl-CoAs.
-
Storage Temperature: Long-term storage should be at -80°C. Storage at higher temperatures can lead to significant analyte loss.
-
Freeze-Thaw Cycles: Minimize the number of times your samples are thawed and refrozen. Each cycle can contribute to the degradation of these sensitive molecules.
Troubleshooting Tip: If you suspect sample degradation, review your collection and storage workflow. For new sample collections, ensure rapid freezing and consistent -80°C storage. Aliquoting samples upon initial processing can help avoid multiple freeze-thaw cycles.
Extraction
Q2: I'm observing poor recovery of my long-chain acyl-CoAs after extraction. How can I improve my extraction efficiency?
A2: Poor recovery is a common issue and can often be traced back to the extraction method. The choice of solvents and the use of purification techniques are crucial.
-
Extraction Solvents: A popular and effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like a mixture of acetonitrile (B52724) and isopropanol.[1]
-
Solid-Phase Extraction (SPE): Incorporating an SPE step can significantly improve recovery and sample purity by reducing matrix effects.[2] Weak anion exchange or C18 SPE cartridges are commonly used.[1][2]
-
Internal Standards: Always include an internal standard (e.g., Heptadecanoyl-CoA) in your extraction buffer to monitor and normalize for recovery efficiency.[3]
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low recovery of long-chain acyl-CoAs.
Q3: My extracts seem to have a lot of interfering substances, leading to matrix effects in my LC-MS/MS analysis. How can I clean up my samples?
A3: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis and can be mitigated with a robust sample clean-up strategy.
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering components like salts and phospholipids. A C18 SPE cartridge is a good choice for cleaning up extracts before LC-MS/MS analysis.[2]
-
Solvent Precipitation: While a simpler method, ensuring complete protein precipitation with a solvent like 80% methanol (B129727) can help reduce matrix components.[2]
Data Presentation: Comparison of Extraction Methodologies
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs. | May have lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components. | High MS intensities reported, but specific recovery percentages vary. | [2] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects; high recovery for a wide range of acyl-CoAs. | More time-consuming and requires method development. | 83-90% for solid-phase extraction step.[4] | [2][4] |
Chromatography and Mass Spectrometry
Q4: I am observing poor peak shapes, such as tailing, for my later-eluting long-chain acyl-CoAs in my LC-MS analysis. What can I do to improve this?
A4: Peak tailing for long-chain acyl-CoAs is a common chromatographic issue. Here are several strategies to address it:
-
Mobile Phase pH: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape of long-chain acyl-CoAs on a C18 reversed-phase column.[5]
-
Column Choice: Ensure you are using a suitable column, such as a C18 or C8 reversed-phase column.[5][6]
-
Column Contamination: Repeated injections of biological extracts can lead to a build-up of contaminants on the column. Implement a column wash step in your gradient or periodically flush the column.[5]
-
Injection Solvent: If your injection solvent is stronger than your initial mobile phase, it can cause peak distortion. Try to match your injection solvent to the initial mobile phase conditions as closely as possible.[7]
Q5: I'm having trouble with the sensitivity and specificity of my LC-MS/MS method. What are some key parameters to optimize?
A5: Optimizing your mass spectrometer settings is crucial for achieving the desired sensitivity and specificity.
-
Ionization Mode: Positive electrospray ionization (ESI) mode is commonly used for the analysis of long-chain acyl-CoAs.[6]
-
Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is the preferred method as it offers excellent sensitivity and selectivity.[5] You will need to optimize the precursor and product ions for each of your target analytes.
-
Neutral Loss and Precursor Ion Scanning: These scan modes can be useful for non-targeted profiling of acyl-CoAs.[5]
Logical Relationship of LC-MS/MS Troubleshooting
Caption: Key areas for troubleshooting in LC-MS/MS analysis of acyl-CoAs.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells
This protocol is suitable for both adherent and suspension cell cultures.[1]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (LC-MS grade) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add the cold 80% methanol with internal standard and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in the cold 80% methanol with internal standard.
-
-
Lysis and Protein Precipitation: Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent for LC-MS analysis.
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue with SPE Cleanup
This protocol combines solvent extraction with solid-phase extraction for improved purity and recovery.[2][3]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN) and Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange or C18 Solid-Phase Extraction (SPE) columns
-
Methanol
-
SPE column conditioning, wash, and elution solvents (will vary based on SPE chemistry)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Homogenize approximately 100 mg of frozen powdered tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Add 2.0 mL of 2-propanol and homogenize again.[3]
-
Extraction: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex for 5 minutes.[3]
-
Phase Separation: Centrifuge at 1,900 g for 5 minutes. The acyl-CoAs will be in the upper phase.[3]
-
SPE Column Conditioning: Condition the SPE column according to the manufacturer's instructions (e.g., wash with methanol followed by equilibration with an aqueous buffer).[2]
-
Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.
-
Washing: Wash the column with a series of solvents to remove interfering substances. This typically involves a high-aqueous buffer followed by a low-percentage organic solvent wash.[2]
-
Elution: Elute the acyl-CoAs from the column using a high-percentage organic solvent, such as methanol or acetonitrile.[2]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow: Tissue Extraction with SPE
Caption: General workflow for the extraction of long-chain acyl-CoAs from tissue using SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
15-Methylicosanoyl-CoA peak tailing in reverse phase chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with 15-Methylicosanoyl-CoA in reverse-phase chromatography. The following FAQs and guides offer solutions to common issues to help restore symmetrical peak shape, ensuring accurate quantification and high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] This distortion is problematic because it reduces resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[2] For a large, complex molecule like this compound, maintaining peak symmetry is critical for reliable analysis.
Q2: What are the likely chemical causes of peak tailing for this compound?
While this compound is primarily a large, hydrophobic molecule, the Coenzyme A (CoA) moiety possesses polar and ionizable phosphate (B84403) groups. These can lead to undesirable secondary interactions with the stationary phase.
-
Secondary Silanol (B1196071) Interactions: The most common cause of peak tailing in reverse-phase chromatography is the interaction between polar analyte groups and residual silanol groups on the silica-based stationary phase.[2][3] The phosphate groups on the CoA portion of the molecule can interact with these active sites, causing a secondary retention mechanism that leads to tailing.
-
Metal Chelation: Trace metal contamination in the sample, mobile phase, or from stainless-steel system components (e.g., frits, tubing) can interact with the phosphate groups of the CoA moiety.[2] This chelation can cause delayed elution and result in asymmetrical peaks.
-
Low Ionic Strength Effects: Using mobile phases with low ionic strength, such as 0.1% formic acid, can lead to a type of column overload, resulting in severe peak tailing even at low analyte concentrations.[4]
Q3: How can I troubleshoot peak tailing related to my HPLC column?
If you suspect the column is the source of peak tailing, consider the following:
-
Column Contamination: The column inlet frit or the stationary phase itself can become contaminated with strongly retained matrix components. This disrupts the flow path and chromatographic interactions, leading to poor peak shape.[2][3] A proper column flushing and regeneration protocol is recommended.
-
Column Void: High pressures or harsh mobile phase conditions can cause the packed silica (B1680970) bed at the column inlet to collapse, creating a void.[3][5] This dead volume leads to peak broadening and tailing.[5] A void is often indicated by tailing that is more pronounced for early-eluting peaks.[5] If a void is suspected, replacing the column is the most effective solution.
-
Inappropriate Column Chemistry: Using a column that is not end-capped can leave a high number of residual silanol groups exposed, increasing the likelihood of secondary interactions.[3] Using a modern, high-purity, end-capped, or base-deactivated silica column is highly recommended to minimize these interactions.[5]
Q4: How does mobile phase composition affect the peak shape of this compound?
The mobile phase is a critical factor that can be modified to improve peak shape.
-
pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) using an additive like trifluoroacetic acid (TFA) can protonate and neutralize the residual silanol groups on the stationary phase, minimizing their ability to interact with the analyte.[3][5][6]
-
Increasing Ionic Strength: Adding a salt like ammonium (B1175870) formate (B1220265) (e.g., 10 mM) to the mobile phase can increase its ionic strength.[4] This helps to mask the active silanol sites and can significantly improve peak shape, especially when overload is a contributing factor.[4][5]
-
Choice of Additive: Different acidic additives have varying abilities to reduce tailing. TFA is a strong ion-pairing agent that is very effective at eliminating tailing from basic interactions but can cause ion suppression in mass spectrometry.[6] Formic acid is MS-friendly but is a weaker acid and may not be sufficient to prevent tailing.[4][6]
Q5: Could my HPLC system hardware be the cause of peak tailing?
Yes, issues outside of the column can introduce peak tailing. This is often referred to as "extra-column volume" or "dead volume".
-
Improper Connections: Poorly fitted connections, particularly between the injector, column, and detector, can create small voids or dead spaces where the sample can diffuse, causing peak broadening and tailing.[2][7]
-
Tubing: Using tubing with an unnecessarily large internal diameter or excessive length contributes to extra-column volume.[2][5] This effect is more pronounced with smaller diameter columns.[5] Ensure all tubing is cut clean and square and that the correct ferrules are used for all connections.
Q6: How do I determine if I am overloading the column?
Column overload occurs when the amount of injected analyte exceeds the column's capacity, and it can manifest as peak tailing or fronting.[2][5]
-
Mass Overload: This happens when too high a concentration of the analyte is injected. To test for this, dilute your sample by a factor of 5 or 10 and reinject it. If the peak shape improves, you were likely experiencing mass overload.[5]
-
Volume Overload: This occurs when the injection volume is too large, especially if the sample solvent is stronger than the mobile phase. To test for this, reduce the injection volume.[5] It is also best practice to dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase composition.[2]
Q7: What is the role of column temperature in improving peak shape?
Column temperature is an important parameter for method optimization.
-
Improved Efficiency: Increasing the column temperature (e.g., to 40-60°C) lowers the viscosity of the mobile phase.[8][9] This leads to faster diffusion and more efficient mass transfer of the analyte between the mobile and stationary phases, often resulting in sharper, more symmetrical peaks and shorter retention times.[8][10]
-
Consistent Temperature: Maintaining a stable column temperature, even if just 5-10°C above ambient, is crucial for reproducible retention times and peak shapes.[9][10] Temperature fluctuations can cause peak distortion.[10]
Troubleshooting Guides & Protocols
Systematic Troubleshooting Workflow
When encountering peak tailing, a systematic approach is the most efficient way to identify and resolve the root cause. The following workflow provides a logical sequence of steps to follow.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
Analyte-Stationary Phase Interaction Model
Understanding the interactions at the molecular level can help diagnose tailing. For this compound, both desired and undesired interactions occur.
Caption: Model of desired hydrophobic and undesired secondary polar interactions.
Data & Protocols
Table 1: Effect of Mobile Phase Additives on Peak Shape
This table summarizes common mobile phase additives and their expected impact on the chromatography of polar-headed lipids like this compound.
| Additive (Concentration) | Typical pH | Mechanism of Action | Expected Effect on Tailing | MS Compatibility |
| 0.1% Formic Acid | ~2.7 | Mildly acidic, protonates some silanols. | Minor to moderate reduction.[6] | Excellent |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | Strong acid and ion-pairing agent; neutralizes silanols and shields analyte charges.[6] | Significant reduction.[6] | Poor (causes ion suppression) |
| 10 mM Ammonium Formate | ~6.5 (unadjusted) | Increases mobile phase ionic strength, masking silanol sites.[4][5] | Good reduction. | Good |
| 0.1% Formic Acid + 10 mM Ammonium Formate | ~3.8 | Combines pH reduction with increased ionic strength. | Very good reduction. | Good |
Table 2: Effect of Column Temperature on Chromatographic Parameters
Increasing column temperature can be a powerful tool to improve peak shape.
| Parameter | Effect of Increasing Temperature | Rationale |
| Retention Time | Decreases | Reduces mobile phase viscosity and increases analyte solubility/energy, leading to faster elution.[8][9][10] |
| Peak Width | Narrows | Improves mass transfer kinetics, leading to more efficient separation and sharper peaks.[10] |
| Peak Tailing | Generally Decreases | Faster kinetics can overcome slow secondary interactions that cause tailing. |
| System Backpressure | Decreases | The viscosity of the mobile phase is significantly reduced at higher temperatures.[8][10] |
| Selectivity | May Change | The relative retention of different analytes can change with temperature, which may require re-optimization.[11] |
Experimental Protocol: Column Flushing and Regeneration
If column contamination is suspected, perform the following flushing procedure. Note: Always check the column manufacturer's guidelines for pH, solvent, and pressure limitations.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse Column Direction: Connect the column outlet to the pump and direct the new outlet to a waste container. Reversing the flow direction is more effective at dislodging inlet contamination.
-
Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffers or additives).
-
Organic Wash (Series): Flush sequentially with 20-30 column volumes of each of the following solvents:
-
Methanol
-
Acetonitrile
-
Isopropanol (excellent for removing strongly retained lipids)
-
-
Return to Mobile Phase: Flush with 10-15 column volumes of your initial mobile phase (without buffer salts) before re-equilibrating with the full mobile phase.
-
Re-install and Equilibrate: Return the column to its original orientation, reconnect it to the detector, and equilibrate the system with your analytical mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to evaluate if peak shape and retention time have been restored.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. support.waters.com [support.waters.com]
- 7. support.waters.com [support.waters.com]
- 8. Restek - Blog [restek.com]
- 9. chromtech.com [chromtech.com]
- 10. How does increasing column temperature affect LC methods? [sciex.com]
- 11. waters.com [waters.com]
Technical Support Center: Enhancing Recovery of 15-Methylicosanoyl-CoA from Tissue Samples
Welcome to the technical support center for the enhanced recovery of 15-Methylicosanoyl-CoA from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to optimize your experimental workflow and ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the recovery of this compound from tissue samples?
A1: The recovery of long-chain acyl-CoAs, including this compound, is primarily affected by three factors:
-
Sample Handling and Storage: Due to their instability, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Extraction Method: The choice of extraction solvent and methodology is critical. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents. Solid-phase extraction (SPE) is often used for purification and to improve recovery rates.
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is essential to work quickly, on ice, and use appropriate buffers and solvents to maintain the integrity of the analytes throughout the extraction process.
Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this issue?
A2: Low recovery of this compound can be attributed to several factors. Please refer to the troubleshooting guide below for potential causes and solutions.
Q3: What is the expected recovery rate for long-chain acyl-CoAs using current extraction methods?
A3: With optimized methods, recovery rates for long-chain acyl-CoAs can be in the range of 70-80%, depending on the tissue type and the specific protocol used.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Incomplete tissue homogenization. | Ensure thorough homogenization. For tough tissues, consider using a glass homogenizer. Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended. |
| Degradation of this compound during extraction. | Work quickly and keep samples on ice at all times. Use high-purity solvents and consider adding an internal standard early in the process to monitor recovery. | |
| Inefficient solid-phase extraction (SPE). | Ensure the SPE column is properly conditioned and not overloaded. Optimize the washing and elution steps to prevent premature elution or incomplete recovery. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize the time from tissue collection to flash-freezing. Ensure all samples are treated identically throughout the extraction process. |
| Incomplete solvent evaporation. | Ensure complete drying of the sample under a gentle stream of nitrogen. Residual solvent can interfere with downstream analysis. | |
| Presence of Interfering Peaks in Chromatogram | Co-extraction of other lipids or contaminants. | Incorporate a solid-phase extraction (SPE) step for sample cleanup. A reverse Bligh-Dyer technique can also help remove complex lipids and phospholipids.[2] |
| Contamination from plasticware. | Use high-quality polypropylene (B1209903) tubes and minimize the use of plasticware where possible. |
Data Presentation: Comparison of Extraction Methodologies
| Methodology | Key Strengths | Key Limitations | Typical Recovery Rate |
| Solvent Precipitation (e.g., Acetonitrile (B52724)/Methanol) | Simple, fast, and provides good recovery for a broad range of acyl-CoAs. | May have lower recovery for very long-chain species and can be affected by ion suppression from co-extracted matrix components. | Not explicitly stated, but high MS intensities have been reported. |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects, and high recovery for a wide range of acyl-CoAs. | More time-consuming and requires careful optimization of loading, washing, and elution steps. | 70-80%[1] |
| Liquid-Liquid Extraction (e.g., Bligh-Dyer) | Effective at removing complex lipids and phospholipids. | Can be a multi-step process and may have lower recovery if not optimized. | An overall recovery of 55% was achieved when adding acyl-CoA-binding protein to the extraction solvent. |
Experimental Protocols
Detailed Methodology for Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.
Materials:
-
Frozen tissue sample (approx. 100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
Heptadecanoyl-CoA (internal standard)
-
Nitrogen gas supply
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (Heptadecanoyl-CoA).
-
Homogenize the tissue thoroughly on ice.
-
Add 2-propanol and homogenize again.[1]
-
-
Solvent Extraction:
-
Add acetonitrile (ACN) to the homogenate to extract the acyl-CoAs.[1]
-
Vortex the mixture vigorously and centrifuge to pellet the tissue debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column with a low percentage of organic solvent to remove polar impurities.
-
Elute the this compound and other long-chain acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of acetonitrile and water).
-
-
Analysis:
-
Analyze the extracted this compound using a suitable method such as liquid chromatography-mass spectrometry (LC-MS).
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
Signaling Pathway: Beta-Oxidation of Branched-Chain Fatty Acids
Caption: Beta-oxidation pathway for branched-chain fatty acids.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with isomeric interference in 15-Methylicosanoyl-CoA analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 15-Methylicosanoyl-CoA, with a focus on overcoming isomeric interference.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of this compound and its isomers.
Question: I am observing co-elution of peaks for what I suspect are different isomers of methyl-eicosanoyl-CoA. How can I improve their chromatographic separation?
Answer:
Co-elution of branched-chain fatty acyl-CoA isomers is a common challenge due to their similar physical and chemical properties. Here are several strategies to improve separation:
-
For LC-MS/MS Analysis:
-
Optimize the Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a C8, phenyl-hexyl, or a specialized column designed for lipidomics.[1]
-
Adjust the Mobile Phase Gradient: A slower, more shallow gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) can enhance the resolution between closely eluting isomers.[2][3]
-
Modify Mobile Phase Additives: The use of ion-pairing agents can sometimes improve peak shape and separation, but they can also cause ion suppression and are difficult to remove from the LC system.[2] Alternatively, adjusting the pH of the mobile phase with additives like ammonium (B1175870) hydroxide (B78521) can improve separation on certain columns.[2][3]
-
-
For GC-MS Analysis (after derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Select a Highly Polar Column: The use of highly polar capillary columns, such as those with a cyanopropyl stationary phase, is often effective for separating positional and geometric isomers of FAMEs.[4]
-
Optimize the Temperature Program: A slow temperature ramp rate, especially during the elution window of the isomers, can significantly improve resolution.
-
Increase Column Length: A longer column (e.g., 100 meters) provides more theoretical plates and can enhance the separation of closely related isomers.[4]
-
Question: My mass spectrometry data shows multiple peaks with the same precursor ion mass. How can I confidently identify this compound from its isomers?
Answer:
Distinguishing between isomers with identical precursor masses relies on differences in their fragmentation patterns in tandem mass spectrometry (MS/MS) or their chromatographic retention times.
-
LC-MS/MS (Direct Analysis of Acyl-CoA):
-
While many acyl-CoA isomers exhibit a common neutral loss of the CoA moiety (507 Da), subtle differences in the relative intensities of other fragment ions may exist.[2][3] However, for positional isomers of the methyl group on the acyl chain, the MS/MS spectra can be very similar or identical.[5] Therefore, chromatographic separation is crucial.
-
-
GC-MS (Analysis of FAMEs):
-
Electron ionization (EI) of FAMEs produces characteristic fragmentation patterns that can help identify the position of the methyl branch.[6]
-
iso-isomers (methyl group on the penultimate carbon) typically show a characteristic loss of an isopropyl group ([M-43]⁺).[6]
-
anteiso-isomers (methyl group on the antepenultimate carbon) often show losses of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺).[6]
-
For mid-chain methyl branches like in This compound , cleavage occurs on either side of the branch point, but the resulting fragments may be less distinct than for iso and anteiso isomers. Careful analysis of the full spectrum is required.
-
-
Question: I am experiencing low signal intensity or ion suppression for my this compound samples in LC-MS/MS. What are the possible causes and solutions?
Answer:
Low signal intensity and ion suppression are common issues in LC-MS analysis of lipids. Here are some potential causes and their solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.
-
Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7] Diluting the sample can also mitigate matrix effects, but may compromise the limit of detection.
-
-
Inefficient Ionization: The choice of ionization mode and source parameters can significantly impact signal intensity.
-
Mobile Phase Composition: Certain mobile phase additives can enhance or suppress ionization.
Frequently Asked Questions (FAQs)
1. What are the most common isomers of this compound that I should be aware of?
The most common structural isomers of a methyl-branched fatty acid are the iso and anteiso forms. For a C21 fatty acyl-CoA, these would be:
-
19-Methyleicosanoyl-CoA (iso-C21:0-CoA): The methyl group is on the 19th carbon.
-
18-Methyleicosanoyl-CoA (anteiso-C21:0-CoA): The methyl group is on the 18th carbon.
It is also possible to have other positional isomers where the methyl group is at different points along the eicosanoyl chain.
2. What are the expected precursor and product ions for this compound in LC-MS/MS?
The exact mass of this compound (C42H76N7O17P3S) is approximately 1075.4388 Da. The expected ions in high-resolution mass spectrometry are:
| Ion Mode | Precursor Ion | Formula | m/z (calculated) | Key Product Ion(s) |
| Positive | [M+H]⁺ | C42H77N7O17P3S⁺ | 1076.4466 | [M+H-507]⁺ (Neutral loss of phosphoadenosine diphosphate) |
| Negative | [M-H]⁻ | C42H75N7O17P3S⁻ | 1074.4310 | Fragment ions from the CoA moiety |
3. Is derivatization necessary for the analysis of this compound?
-
For LC-MS/MS: No, derivatization is generally not required. Acyl-CoAs can be analyzed directly.
-
For GC-MS: Yes, derivatization is mandatory. The CoA ester must first be hydrolyzed to the free fatty acid (15-methylicosanoic acid), which is then derivatized to its fatty acid methyl ester (FAME) to make it volatile for GC analysis.[10]
Quantitative Data Summary
The following tables summarize the key mass spectrometric information for this compound and its common isomers.
Table 1: LC-MS/MS Data for Methyl-eicosanoyl-CoA Isomers
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) (Neutral Loss of 507 Da) |
| This compound | C42H76N7O17P3S | 1076.45 | 569.45 |
| 19-Methyleicosanoyl-CoA (iso) | C42H76N7O17P3S | 1076.45 | 569.45 |
| 18-Methyleicosanoyl-CoA (anteiso) | C42H76N7O17P3S | 1076.45 | 569.45 |
Table 2: GC-MS Data for Methyl-eicosanoate Isomer Derivatives (FAMEs)
| Compound (as FAME) | Molecular Formula (FAME) | Molecular Ion [M]⁺ (m/z) | Key Diagnostic Fragment Ions (m/z) |
| Methyl 15-methylicosanoate | C22H44O2 | 340.33 | Cleavage around C15 |
| Methyl 19-methylicosanoate (iso) | C22H44O2 | 340.33 | [M-43]⁺ (loss of isopropyl) |
| Methyl 18-methylicosanoate (anteiso) | C22H44O2 | 340.33 | [M-29]⁺ (loss of ethyl), [M-57]⁺ (loss of sec-butyl) |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
-
Sample Preparation (from tissues or cells):
-
Homogenize the sample in a cold solvent mixture (e.g., 2:1 methanol:water).
-
Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water to separate the lipid fraction.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:water).
-
-
Liquid Chromatography:
-
Column: C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[9]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[9]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[9]
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the long-chain acyl-CoAs. A shallow gradient is recommended for isomer separation.
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion: m/z 1076.45
-
Product Ion: m/z 569.45 (for quantification)
-
Optimize collision energy for the specific instrument to maximize the product ion signal.
-
Protocol 2: GC-MS Analysis of this compound (as FAME)
-
Sample Preparation and Derivatization:
-
Hydrolysis: Saponify the lipid extract containing this compound using a methanolic NaOH or KOH solution to release the free fatty acid.
-
Esterification: Convert the free fatty acid to its methyl ester (FAME) using an acid-catalyzed (e.g., BF3 in methanol) or base-catalyzed method.
-
Extraction: Extract the FAMEs into a non-polar solvent like hexane (B92381) or heptane.
-
Clean-up: Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Concentrate the sample to a suitable volume for GC-MS injection.
-
-
Gas Chromatography:
-
Column: Highly polar capillary column (e.g., Rt-2560, 100 m x 0.25 mm x 0.20 µm).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A slow ramp (e.g., 2-5°C/min) is crucial for separating isomers. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a final temperature of around 240°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify the fragmentation patterns of the different isomers.
-
Mass Range: m/z 50-400.
-
Visualizations
References
- 1. jsbms.jp [jsbms.jp]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. gcms.cz [gcms.cz]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
improving signal-to-noise for trace level 15-Methylicosanoyl-CoA
Welcome to the technical support center for the analysis of 15-Methylicosanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the detection of this trace-level analyte.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A1: When experiencing a complete loss of signal, a systematic approach is crucial to identify the issue.[1][2] Start with the following checks:
-
Mass Spectrometer Functionality: Infuse a known, stable compound to confirm the mass spectrometer is responding correctly.
-
Fresh Standards and Mobile Phases: Prepare fresh standards and mobile phases to rule out degradation or contamination.[1] Acyl-CoAs are particularly susceptible to hydrolysis in aqueous solutions.
-
Instrument Parameters: Verify that all instrument settings, such as voltages and gas flows, are correct and that a stable electrospray is being generated.[1]
-
Systematic Isolation: Try to determine if the issue lies with the sample extraction, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1] Injecting a fresh standard directly can help differentiate between these components.
Q2: What are the common causes of a poor signal-to-noise (S/N) ratio for this compound?
A2: Low signal-to-noise for very-long-chain acyl-CoAs can stem from several factors:
-
Sample Degradation: this compound is prone to enzymatic and chemical degradation. It is critical to keep samples on ice during preparation and store them at -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles.
-
Inefficient Ionization: The composition of the mobile phase significantly impacts ionization efficiency. For long-chain acyl-CoAs, positive electrospray ionization (ESI) is commonly used.
-
Ion Suppression (Matrix Effects): Co-eluting compounds from complex biological samples can interfere with the ionization of the target analyte, reducing its signal.[4] Effective sample cleanup is essential to minimize matrix effects.
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or inadequate collision energy will lead to poor sensitivity. For acyl-CoAs, a characteristic neutral loss of 507 Da in positive ion mode is a key transition to monitor.[4][5][6]
-
Chromatographic Issues: Poor peak shape, often due to column contamination or an inappropriate mobile phase, can decrease the signal-to-noise ratio.[7]
Q3: How can I improve the recovery of this compound from my biological samples?
A3: To enhance recovery, focus on the extraction and purification steps:
-
Rapid Freezing: Immediately after collection, samples should be flash-frozen in liquid nitrogen and stored at -80°C to preserve the integrity of long-chain acyl-CoAs.[3]
-
Optimized Extraction: A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9), followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[3][8]
-
Solid-Phase Extraction (SPE): Utilizing SPE, particularly with a weak anion exchange column, can effectively purify the acyl-CoA fraction and improve recovery rates.[3]
Q4: What are the recommended LC-MS/MS parameters for analyzing this compound?
A4: While optimization is always necessary for your specific instrument, here are some recommended starting parameters based on the analysis of similar very-long-chain acyl-CoAs:
-
Liquid Chromatography:
-
Column: A C8 or C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.[4][9][10]
-
Mobile Phase: A binary gradient using ammonium (B1175870) hydroxide (B78521) (e.g., 15 mM) in water and acetonitrile is effective.[4][9]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally preferred.[4][5][9]
-
MS/MS Transition: Monitor the transition from the precursor ion [M+H]⁺ to the product ion resulting from a neutral loss of 507 Da.[4][5][6] For this compound (C₂₁H₄₂O₁S-CoA), the precursor ion mass would need to be calculated based on its chemical formula.
-
Troubleshooting Workflow
For a systematic approach to diagnosing low signal-to-noise issues, please refer to the following workflow diagram:
Caption: A logical workflow for troubleshooting low LC-MS signal.
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Biological Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for tissues.[3][8]
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenizer (glass)
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH₄OH)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Solvent Extraction: Add isopropanol and acetonitrile to the homogenate, vortex, and centrifuge to pellet the protein.
-
SPE Column Conditioning: Condition the weak anion exchange SPE column according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an appropriate buffer.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.
-
Washing: Wash the column with a suitable buffer (e.g., 2% formic acid) to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column using a solvent mixture, such as methanol containing ammonium hydroxide.
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS analysis (e.g., a methanol/water mixture) before injection.
Protocol 2: LC-MS/MS Analysis
LC Parameters:
-
Column: Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm
-
Solvent A: 15 mM Ammonium Hydroxide (NH₄OH) in water
-
Solvent B: 15 mM NH₄OH in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1 min
-
Decrease to 20% B over 0.5 min
-
Re-equilibrate
-
MS Parameters:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion [M+H]⁺: Calculated based on the exact mass of this compound.
-
Product Ion: Precursor ion - 507.0 Da
-
Collision Energy: Optimize by infusing a standard of a similar long-chain acyl-CoA.
Data Presentation
Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C8 or C18 Reversed-Phase | Provides good retention and separation for long aliphatic chains.[4][9] |
| Mobile Phase | Ammonium Hydroxide / Acetonitrile Gradient | High pH mobile phase improves peak shape and ionization efficiency for acyl-CoAs.[4][9] |
| Ionization Mode | Positive ESI | Generally provides better sensitivity for acyl-CoAs.[4][5][9] |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) | Offers high specificity and sensitivity for trace-level quantification. |
| Key Transition | Neutral Loss of 507.0 Da | A characteristic fragmentation of the CoA moiety, providing specificity.[4][5][6] |
Table 2: Troubleshooting Guide for Low Signal-to-Noise
| Issue | Potential Cause | Recommended Action |
| No Peak Detected | Instrument Failure | Check MS functionality with a known standard.[1] |
| Analyte Degradation | Prepare fresh standards and samples, keeping them on ice.[3] | |
| Low Intensity | Poor Ionization | Optimize source parameters (gas flows, temperatures).[4] |
| Ion Suppression | Improve sample cleanup using SPE.[3] | |
| High Baseline Noise | Contaminated Mobile Phase/System | Use high-purity solvents and flush the system.[1] |
| Dirty Ion Source | Clean the ion source according to the manufacturer's protocol.[1] | |
| Poor Peak Shape | Column Contamination | Wash or replace the analytical column.[7] |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.[7] |
Signaling Pathway Visualization
Very-long-chain and branched-chain fatty acyl-CoAs, such as this compound, are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[11][12]
Caption: Activation of the PPARα signaling pathway by this compound.
References
- 1. zefsci.com [zefsci.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 15-Methylicosanoyl-CoA in different storage conditions
Technical Support Center: 15-Methylicosanoyl-CoA
Welcome to the technical support center for this compound. This guide provides troubleshooting information and frequently asked questions regarding the stability and handling of this compound. Please note that due to the limited availability of stability data for this specific molecule, the information provided is based on studies of structurally similar long-chain fatty acyl-CoAs, such as palmitoyl-CoA and stearoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C. Based on data for similar long-chain acyl-CoAs like palmitoyl-CoA (sodium salt), it is expected to be stable for at least four years under these conditions when stored as a solid[1].
Q2: How should I prepare and store solutions of this compound?
A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each use. Aqueous solutions of long-chain acyl-CoAs are generally not stable for long-term storage[1][2]. If you must prepare a stock solution, dissolve it in an organic solvent such as methanol (B129727) or a mixture of water and DMSO, aliquot it into single-use volumes, dry the aliquots under an inert gas (like nitrogen or argon), and store the dried aliquots at -80°C[2]. When needed, reconstitute an aliquot with the appropriate buffer immediately before use.
Q3: What is the stability of this compound in aqueous solutions?
A3: Aqueous solutions of coenzyme A and its long-chain derivatives are susceptible to hydrolysis, especially at basic pH. For Coenzyme A, storage of aqueous solutions is recommended at a pH between 2 and 6 and kept frozen[3]. It is advised not to store aqueous solutions of palmitoyl-CoA for more than one day[1]. Studies on fatty acyl-CoAs have shown negligible hydrolysis in 24 hours at room temperature when in solution, and stability for several weeks when frozen at -20°C[4][5].
Q4: How many times can I freeze and thaw my this compound solution?
A4: To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles[4]. Aliquoting into single-use volumes is the best practice to prevent degradation from repeated temperature fluctuations.
Q5: At what temperature should I store my biological samples to ensure the stability of endogenous this compound?
A5: For biological samples containing long-chain acyl-CoAs, it is recommended to flash-freeze them in liquid nitrogen immediately after collection and then store them at -80°C to minimize both enzymatic and chemical degradation[6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity of this compound in my assay. | Degradation of the compound due to improper storage. | Prepare fresh solutions of this compound for each experiment. Ensure solid compound is stored at -20°C and protected from moisture. |
| Hydrolysis of the thioester bond in aqueous buffer. | Use freshly prepared solutions. If using a buffer, ensure the pH is slightly acidic (pH 4.9-6.0) to improve stability[3][6][7]. Avoid basic pH. | |
| Precipitate forms in my assay buffer. | Low solubility in the presence of divalent cations. | The solubility of long-chain acyl-CoAs like palmitoyl-CoA can be significantly reduced in the presence of magnesium ions (Mg²⁺), leading to precipitation[8]. Check the concentration of divalent cations in your buffer and consider reducing it or using a different buffer system. |
| Inconsistent results between experiments. | Degradation due to multiple freeze-thaw cycles. | Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing[4]. |
| Inaccurate concentration of stock solution. | Due to the difficulty in weighing small amounts, it is advisable to prepare a stock solution from a larger, accurately weighed amount, and then create aliquots. The concentration can be verified spectrophotometrically. |
Data on Stability of Long-Chain Acyl-CoAs (as a proxy for this compound)
Table 1: Storage Stability of Long-Chain Acyl-CoAs
| Form | Storage Temperature | Duration | Compound | Stability Notes | Reference |
| Solid | -20°C | ≥ 4 years | Palmitoyl-CoA (sodium salt) | Stable as a solid. | [1] |
| Aqueous Solution (pH 2-6) | -20°C | For some months | Coenzyme A | Unstable at basic pH. | [3] |
| Aqueous Solution | Not Recommended | > 1 day | Palmitoyl-CoA | Prone to hydrolysis. | [1] |
| Frozen Solution | -20°C | Several weeks | Fatty Acyl-CoAs | Negligible hydrolysis observed. | [4][5] |
| Biological Sample | -80°C | Long-term | Endogenous Long-Chain Acyl-CoAs | Rapid freezing is crucial to prevent degradation. | [6] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol is a general guideline for determining the stability of this compound under specific experimental conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve in a suitable organic solvent (e.g., methanol) or a buffered aqueous solution at a slightly acidic pH (e.g., 100 mM Potassium Phosphate (B84403), pH 4.9) to a known concentration.
2. Incubation under Test Conditions:
-
Aliquot the stock solution into separate vials for each time point and condition to be tested (e.g., different temperatures: -20°C, 4°C, room temperature; different pH values).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a vial from each condition for analysis.
3. Analysis of Degradation:
-
Degradation can be monitored by measuring the increase in free Coenzyme A (CoA-SH) using Ellman's reagent (DTNB) or by chromatographic methods.
-
Using Ellman's Reagent:
-
Prepare a reaction mixture containing a phosphate buffer (e.g., 0.1 M, pH 8.0), DTNB solution, and the this compound sample.
-
The free thiol group of CoA-SH will react with DTNB to produce a yellow-colored product (TNB²⁻).
-
Measure the absorbance of the solution at 412 nm.
-
The amount of free CoA-SH is proportional to the absorbance and can be quantified using a standard curve of known CoA-SH concentrations.
-
-
Using HPLC or LC-MS/MS:
4. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
From this data, the degradation rate and half-life (t₁/₂) can be calculated.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. neolab.de [neolab.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 15-Methylicosanoyl-CoA and Other Very Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methods applicable to the quantification of 15-Methylicosanoyl-CoA, a very long-chain saturated fatty acyl-coenzyme A. While specific data for this compound is limited in publicly available literature, this document outlines the principles, performance characteristics, and experimental protocols of common techniques used for the analysis of structurally similar long-chain fatty acyl-CoAs (LCACoAs). The information presented here is intended to assist researchers in selecting the most appropriate method for their specific experimental needs.
Introduction to this compound Quantification
This compound is a C21:0 branched-chain fatty acyl-CoA. The accurate quantification of such very long-chain fatty acyl-CoAs is crucial for understanding their roles in various metabolic pathways, including fatty acid elongation, beta-oxidation, and the biosynthesis of complex lipids. Dysregulation of these pathways has been implicated in a variety of metabolic diseases. The analytical methods discussed below offer varying degrees of specificity, sensitivity, and throughput, making them suitable for a range of research and drug development applications.
Comparative Analysis of Quantification Methods
The selection of a quantification method for this compound will depend on the specific requirements of the study, including the biological matrix, the expected concentration range of the analyte, the desired level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Method | Principle | Linearity | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Throughput | Specificity |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | Typically R² > 0.99 | 94.8 - 110.8%[1][2] | Inter-run: 2.6 - 12.2% Intra-run: 1.2 - 4.4%[1][2] | Femtomole range[2] | Medium | Very High |
| Fluorometric Assay | Enzymatic reaction coupled to the generation of a fluorescent product. | 0.3 to 100 µM[3] | Not explicitly stated, internal standard recommended.[3] | Not explicitly stated. | 0.3 µM[3] | High | Low (Measures total fatty acyl-CoAs) |
| Radiometric Assay | Measures enzyme activity by quantifying the incorporation of a radiolabeled fatty acid into an acyl-CoA. | Dependent on enzyme kinetics. | Not applicable (measures activity). | Not explicitly stated. | High sensitivity for detecting enzyme activity.[4] | Low to Medium | High (for the specific enzyme) |
| HPLC-UV | Chromatographic separation followed by UV detection. | Not explicitly stated. | 95 - 97%[5] | 1 - 3%[5] | Higher than LC-MS/MS.[5] | Medium | Medium |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the quantification of LCACoAs.[1][2]
a. Sample Preparation (Solid-Phase Extraction)
-
Homogenize tissue samples (100-200 mg) in a suitable buffer.
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform solid-phase extraction (SPE) to isolate the LCACoAs from the biological matrix.
-
Elute the LCACoAs from the SPE cartridge.
-
The eluate can be directly injected into the LC-MS/MS system without an evaporation step.[1][2]
b. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column with a high pH mobile phase gradient (e.g., ammonium (B1175870) hydroxide (B78521) and acetonitrile) to separate the LCACoAs.[1][2]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[1][2]
-
Quantification: Use selective multi-reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. A neutral loss scan of 507 Da can be used for profiling complex LCACoA mixtures.[1][2]
Fluorometric Assay
This method is suitable for high-throughput screening of total fatty acyl-CoA levels.[3]
-
Sample Preparation:
-
Assay Procedure:
-
Prepare a standard curve using a known concentration of a long-chain fatty acyl-CoA standard.
-
Add samples and standards to a 96-well plate.
-
Add the enzyme mix and dye reagent provided in the commercial kit.
-
Incubate at room temperature for the recommended time (e.g., 40 minutes).[3]
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., 530/585 nm).[3]
-
Calculate the fatty acyl-CoA concentration in the samples based on the standard curve. An internal standard can be used to minimize matrix effects.[3]
-
Radiometric Assay (for Acyl-CoA Synthetase Activity)
This assay measures the activity of the enzymes that produce long-chain fatty acyl-CoAs.[4]
-
Reaction Mixture: Prepare a reaction mixture containing ATP, coenzyme A, Mg2+, and a radiolabeled fatty acid (e.g., [14C]15-methylicosanoic acid) bound to bovine serum albumin (BSA).
-
Enzyme Reaction:
-
Add cell or tissue lysates to the reaction mixture.
-
Incubate at a specific temperature for a defined period to allow for the synthesis of the radiolabeled acyl-CoA.
-
-
Separation and Quantification:
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Logical Relationship of Quantification Methods
Caption: Decision tree for selecting a quantification method.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of Very Long-Chain Fatty Acyl-CoA Metabolism in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Very Long-Chain Fatty Acids
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbons or more. Branched-chain fatty acids (BCFAs) are a subclass of fatty acids that have one or more methyl groups on the carbon chain. These molecules are not just structural components of cell membranes; they are also involved in various cellular processes, including signal transduction and energy metabolism.[1][2] The metabolism of VLCFAs and BCFAs is increasingly recognized as a significant factor in various pathological conditions, including cancer.[1][3] For instance, some monomethyl BCFAs have demonstrated anti-cancer properties by inhibiting fatty acid synthesis and inducing apoptosis.[1]
Biosynthesis of 15-Methylicosanoyl-CoA
This compound is a branched-chain very long-chain fatty acyl-CoA. Its biosynthesis originates from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, which are catabolized to produce branched-chain α-keto acids.[3] These intermediates can serve as precursors for the synthesis of branched-chain fatty acids. The elongation of these fatty acids to form VLCFAs is carried out by a series of enzymes known as fatty acid elongases (ELOVLs).
Representative Data on VLCFA-CoA Levels
As specific quantitative data for this compound is not available, the following table provides a representative structure for comparing the levels of a generic branched-chain VLCFA-CoA in different types of cell lines. This table is intended to serve as a template for researchers to present their own experimental data.
| Cell Line | Cell Type | Branched-Chain VLCFA-CoA Level (pmol/mg protein) | Fold Change vs. Control |
| Control-1 | Normal Human Bronchial Epithelial | 15.2 ± 2.1 | 1.0 |
| Cancer-A | Lung Adenocarcinoma | 45.8 ± 5.6 | 3.0 |
| Cancer-B | Prostate Carcinoma | 33.1 ± 4.2 | 2.2 |
| Treated-A | Lung Adenocarcinoma + Inhibitor X | 20.5 ± 3.3 | 1.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The quantification of long-chain and very long-chain acyl-CoAs in cellular extracts is a challenging analytical task that is typically accomplished using liquid chromatography-mass spectrometry (LC-MS).[4][5]
Cell Culture and Lysis
-
Cell Lines: Culture selected cell lines (e.g., normal vs. cancer cell lines) under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.
-
Harvesting: Aspirate the growth medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add a suitable lysis buffer (e.g., containing antioxidants and protease inhibitors) to the cell pellet. Homogenize the cells using sonication or mechanical disruption on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization of the acyl-CoA levels.
Acyl-CoA Extraction
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to extract and concentrate the acyl-CoAs from the cell lysate.
-
Washing: Wash the cartridge with a series of solvents (e.g., water, methanol/water mixtures) to remove interfering substances.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate solvent (e.g., acetonitrile (B52724) with ammonium (B1175870) hydroxide).[5]
LC-MS/MS Analysis
-
Instrumentation: Employ a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[6]
-
Chromatographic Separation: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium hydroxide) and an organic component (e.g., acetonitrile).[5]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to detect and quantify the specific acyl-CoA of interest based on its precursor and product ion masses.
-
Quantification: Generate a standard curve using synthetic this compound to quantify its concentration in the samples.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the general pathway for the biosynthesis of branched-chain fatty acids, which are the precursors to branched-chain VLCFA-CoAs like this compound.
Caption: Biosynthesis of Branched-Chain Very Long-Chain Fatty Acyl-CoAs.
Conclusion
The study of this compound and other branched-chain VLCFAs is a burgeoning field with significant implications for understanding cellular metabolism in health and disease. While direct comparative data remains to be established across a wide range of cell lines, the methodologies for their analysis are well-defined. The provided framework for data presentation and the detailed experimental protocols offer a foundation for researchers to conduct and report their findings in a standardized manner, paving the way for a deeper understanding of the roles these molecules play in cellular function and pathology.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions [frontiersin.org]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
Internal Standards for Accurate 15-Methylicosanoyl-CoA Measurement: A Comparison Guide
The accurate quantification of 15-Methylicosanoyl-CoA, a long-chain acyl-CoA, is crucial for understanding its role in various metabolic pathways. The use of an appropriate internal standard is the most critical factor for achieving reliable and reproducible results, particularly when employing mass spectrometry-based techniques. This guide compares different internal standard strategies for the precise measurement of this compound and provides a recommended experimental protocol.
The gold standard for quantitative analysis of endogenous metabolites by mass spectrometry is the stable isotope dilution method.[1][2] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest at the earliest stage of sample preparation. This internal standard co-elutes with the unlabeled analyte and is detected at a different mass-to-charge ratio (m/z), allowing for correction of variability during extraction, derivatization, and ionization.[2][3]
Comparison of Internal Standard Strategies
The selection of an internal standard is paramount for the accurate quantification of this compound. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Here, we compare several potential internal standard strategies.
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope-Labeled this compound | A synthetic version of this compound containing heavy isotopes (e.g., ¹³C, ¹⁵N). | - Highest Accuracy: Considered the "gold standard" as it has identical chemical and physical properties to the analyte, correcting for all stages of sample handling and analysis.[2]- High Specificity: Co-elutes with the analyte, minimizing matrix effects.[3] | - Limited Commercial Availability: May require custom synthesis, which can be expensive and time-consuming.- Potential for Isotopic Contamination: Synthesis must be carefully controlled to ensure high isotopic purity. |
| Odd-Chain or Structurally Similar Acyl-CoA | An acyl-CoA with a different chain length or structure that is not naturally present in the sample (e.g., Heptadecanoyl-CoA). | - Commercially Available: More readily available than custom stable isotope-labeled standards.- Good Correction for Extraction: Can provide reasonable correction for sample loss during extraction. | - Different Elution and Ionization: Does not co-elute with the analyte and may have different ionization efficiency, leading to less accurate quantification.- Potential for Matrix Effects: May not experience the same matrix effects as the analyte. |
| Non-related Compound | A compound with a completely different chemical structure that is not expected to be in the sample. | - Readily Available and Inexpensive. | - Poor Accuracy: Does not account for analyte-specific losses during sample preparation or for differences in ionization efficiency.[4]- Not Recommended for Absolute Quantification. |
For the most accurate and reliable measurement of this compound, the use of a stable isotope-labeled internal standard is strongly recommended.
Experimental Workflow and Protocol
The following diagram and protocol describe a typical workflow for the quantification of this compound using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
1. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of the stable isotope-labeled this compound internal standard in a suitable solvent (e.g., 5% SSA - sulfosalicylic acid) at a concentration of 1 mg/mL.
-
Store the stock solution at -80°C.
2. Sample Preparation and Extraction:
-
For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume of PBS.
-
For tissue samples, homogenize the tissue in a suitable buffer on ice.
-
Add a known amount of the stable isotope-labeled internal standard to the sample.
-
To extract the acyl-CoAs, add an equal volume of 10% trichloroacetic acid (TCA) to the sample, vortex vigorously, and incubate on ice for 15 minutes.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs.
3. (Optional) Solid Phase Extraction (SPE) for Sample Cleanup:
-
For complex matrices, an SPE step can be used to remove interfering substances.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange cartridge) according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the acyl-CoAs with a suitable elution buffer.
-
Dry the eluate under a stream of nitrogen and reconstitute in an LC-MS compatible solvent (e.g., 95% water, 5% acetonitrile (B52724) with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column (e.g., Phenomenex Kinetex, 2.6 mm × 150 mm).
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
The gradient should be optimized to achieve good separation of this compound from other isomers and matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for both the native this compound and the stable isotope-labeled internal standard need to be determined by direct infusion of the respective standards. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the CoA moiety.[5]
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the selected MRM transitions of both the endogenous this compound and the stable isotope-labeled internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Prepare a standard curve by spiking known concentrations of a certified this compound standard into a matrix similar to the samples, along with a constant amount of the internal standard.
-
Plot the peak area ratio against the concentration of the standard to generate a calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Visualization
The accurate measurement of this compound is often a prerequisite for understanding its role in metabolic signaling pathways. The following diagram illustrates a generic representation of how an acyl-CoA like this compound might be integrated into cellular metabolism and signaling.
Caption: Potential metabolic roles of this compound.
By adhering to the principles of stable isotope dilution and employing a robust and validated LC-MS/MS method, researchers can achieve the accurate and precise quantification of this compound, enabling a deeper understanding of its biological significance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standards in the estimation of acetyl-CoA in liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of 15-Methylicosanoyl-CoA and Other Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways and enzymatic processing of 15-methylicosanoyl-CoA and other significant branched-chain acyl-CoAs. Due to the limited direct experimental data available for this compound, this comparison draws upon established knowledge of structurally similar long-chain methyl-branched fatty acids and well-characterized branched-chain acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA.
Introduction to Branched-Chain Acyl-CoA Metabolism
Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily obtained from dairy products, meat, and fish. Once absorbed, they are activated to their corresponding acyl-CoA thioesters to enter metabolic pathways. Unlike their straight-chain counterparts, the methyl branches in BCFAs often necessitate specialized enzymatic machinery for their degradation, primarily involving peroxisomal α-oxidation and β-oxidation pathways. Dysregulation of BCFA metabolism is associated with several metabolic disorders, making the study of these pathways crucial for drug development and diagnostics.
Metabolic Pathways: A Comparative Overview
The metabolic fate of branched-chain acyl-CoAs is largely determined by the position of the methyl branch.
-
α-Methyl Branched Acyl-CoAs (e.g., Pristanoyl-CoA): These molecules can be directly metabolized by peroxisomal β-oxidation.
-
β-Methyl Branched Acyl-CoAs (e.g., Phytanoyl-CoA): The methyl group at the β-position sterically hinders the standard β-oxidation machinery. Therefore, these molecules first undergo a round of α-oxidation in the peroxisome to remove a single carbon atom, yielding an α-methyl branched acyl-CoA (e.g., pristanoyl-CoA) that can then proceed through β-oxidation.
-
ω- and near ω-Methyl Branched Acyl-CoAs (e.g., this compound): With the methyl group located far from the carboxyl end, these long-chain branched acyl-CoAs are expected to be initially chain-shortened via peroxisomal β-oxidation. The resulting shorter-chain branched acyl-CoA may then be further metabolized in the mitochondria.
Below is a DOT script generating a diagram illustrating the general metabolic pathways for different classes of branched-chain acyl-CoAs.
Quantitative Data Comparison
| Acyl-CoA Species | Primary Metabolic Pathway | Key Initial Enzyme(s) | Cellular Compartment | Known/Inferred Kinetic Parameters | References |
| This compound | Peroxisomal β-oxidation (initial chain shortening) followed by Mitochondrial β-oxidation | Acyl-CoA Oxidase 1 (ACOX1) (presumed) | Peroxisome, Mitochondrion | Data not available. Likely a substrate for ACOX1, but with lower efficiency than straight-chain counterparts. | Inferred from general long-chain fatty acid metabolism. |
| Phytanoyl-CoA | α-oxidation followed by Peroxisomal β-oxidation | Phytanoyl-CoA 2-hydroxylase (PHYH) | Peroxisome | Km and Vmax values are enzyme- and organism-dependent. PHYH shows high specificity for 3-methyl-branched acyl-CoAs. | [1] |
| Pristanoyl-CoA | Peroxisomal β-oxidation | Acyl-CoA Oxidase 2 (ACOX2), Acyl-CoA Oxidase 3 (ACOX3) | Peroxisome | Substrate for ACOX2 and ACOX3, which are specific for 2-methyl-branched fatty acids. | [2] |
| Isovaleryl-CoA (from Leucine) | Mitochondrial β-oxidation | Isovaleryl-CoA Dehydrogenase (IVD) | Mitochondrion | Enzyme kinetics are well-characterized due to its role in amino acid catabolism. | [3] |
| 2-Methylbutyryl-CoA (from Isoleucine) | Mitochondrial β-oxidation | Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Mitochondrion | SBCAD has broad specificity for short, branched-chain acyl-CoAs. | [3] |
Experimental Protocols
Analysis of Acyl-CoA Profiles by LC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.
Protocol:
-
Sample Preparation:
-
Homogenize tissues or cells in a cold extraction buffer (e.g., 2:1:1 methanol:chloroform:water).
-
Add internal standards (e.g., 13C-labeled acyl-CoAs) for quantification.
-
Perform a liquid-liquid extraction to separate the polar metabolites, including acyl-CoAs.
-
Dry the aqueous phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution profile. Mobile phase A: water with 0.1% formic acid. Mobile phase B: acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the precursor-to-product ion transitions for each acyl-CoA species in multiple reaction monitoring (MRM) mode.
-
The following DOT script illustrates the workflow for acyl-CoA profiling.
In Vitro Enzyme Assays
Acyl-CoA Dehydrogenase/Oxidase Activity Assay:
This assay measures the rate of reduction of a reporter molecule coupled to the oxidation of the acyl-CoA substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., 7.4), the purified enzyme (e.g., recombinant ACOX1), the acyl-CoA substrate (e.g., this compound), and a reporter system (e.g., horseradish peroxidase and a chromogenic substrate).
-
Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Measurement: Monitor the change in absorbance or fluorescence over time at a specific wavelength using a spectrophotometer or fluorometer.
-
Kinetic Parameter Calculation: Determine the initial reaction velocities at various substrate concentrations. Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Logical Relationships
The metabolism of branched-chain acyl-CoAs is intricately linked to cellular signaling, particularly through the generation of signaling molecules and the regulation of gene expression via nuclear receptors like PPARα.
The following DOT script illustrates the relationship between BCFA metabolism and PPARα activation.
Conclusion
While the metabolic fate of this compound can be inferred from the principles of long-chain fatty acid metabolism, there is a clear need for direct experimental investigation to elucidate its specific enzymatic processing and kinetic parameters. Such studies would be invaluable for a more complete understanding of branched-chain fatty acid metabolism and its implications in health and disease, providing crucial information for the development of targeted therapeutic strategies. The analytical and enzymatic methods outlined in this guide provide a framework for conducting such future investigations.
References
Cross-Validation of 15-Methylicosanoyl-CoA Data with Other 'Omics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of 15-Methylicosanoyl-CoA data with other 'omics platforms, including proteomics, genomics, and transcriptomics. While direct experimental data for this compound is limited in publicly available literature, this document outlines the conceptual and methodological approach for such a multi-omics integration. The presented data is representative and based on the established principles of methyl-branched fatty acid biosynthesis and metabolism.
Data Presentation: A Multi-Omics Perspective
Integrating data from different 'omics platforms is crucial for a comprehensive understanding of the biological role of molecules like this compound. Below are tables summarizing the expected quantitative relationships between the abundance of this compound and associated genes, proteins, and transcripts.
Table 1: Metabolomics Data for this compound
| Sample Group | Condition | Mean Concentration of this compound (µM) | Standard Deviation |
| Control | Standard Diet | 0.5 | 0.1 |
| Treatment A | High Propionate Diet | 2.5 | 0.4 |
| Treatment B | FASN Inhibitor | 0.1 | 0.02 |
Table 2: Cross-Validation with Proteomics Data
| Protein Target | Function | Fold Change (Treatment A vs. Control) | p-value | Fold Change (Treatment B vs. Control) | p-value |
| Fatty Acid Synthase (FASN) | Fatty acid synthesis | 1.8 | <0.05 | 0.9 (activity inhibited) | >0.05 |
| Methylmalonyl-CoA Epimerase (MCEE) | Propionate metabolism | 2.1 | <0.05 | 1.1 | >0.05 |
| Propionyl-CoA Carboxylase (PCC) | Propionate metabolism | 2.3 | <0.05 | 1.0 | >0.05 |
| Acyl-CoA Thioesterase | Fatty acyl-CoA hydrolysis | 0.7 | <0.05 | 1.5 | <0.05 |
Table 3: Cross-Validation with Transcriptomics Data (mRNA Expression)
| Gene Target | Encoded Protein | Fold Change (Treatment A vs. Control) | p-value | Fold Change (Treatment B vs. Control) | p-value |
| FASN | Fatty Acid Synthase | 1.5 | <0.05 | 1.1 | >0.05 |
| MCEE | Methylmalonyl-CoA Epimerase | 2.0 | <0.05 | 1.2 | >0.05 |
| PCCA/PCCB | Propionyl-CoA Carboxylase | 1.8 | <0.05 | 1.1 | >0.05 |
| ACOT | Acyl-CoA Thioesterase | 0.8 | <0.05 | 1.3 | <0.05 |
Table 4: Cross-Validation with Genomics Data (Hypothetical SNP Analysis)
| Gene | SNP ID | Allele | Association with this compound Levels | Odds Ratio |
| FASN | rsXXXX | G>A | Increased levels | 1.3 |
| MCEE | rsYYYY | C>T | Decreased levels | 0.8 |
Experimental Protocols
Detailed methodologies are essential for reproducible multi-omics studies.
1. Lipidomics Analysis of this compound
-
Sample Preparation: Biological samples (cells, tissues, or biofluids) are homogenized and subjected to lipid extraction using a biphasic solvent system (e.g., Folch or Bligh-Dyer methods).
-
Derivatization (Optional): Acyl-CoAs can be derivatized to enhance their stability and chromatographic separation.
-
LC-MS/MS Analysis: Extracts are analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). A C18 reversed-phase column is typically used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of this compound, using a stable isotope-labeled internal standard.
2. Proteomics Analysis
-
Protein Extraction and Digestion: Proteins are extracted from samples, quantified, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: Peptides are separated by nano-liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis: Raw data is processed using software like MaxQuant or Proteome Discoverer for protein identification and quantification. Label-free quantification (LFQ) or isobaric labeling (e.g., TMT or iTRAQ) can be used.
3. Transcriptomics Analysis (RNA-Seq)
-
RNA Extraction: Total RNA is extracted from samples using a suitable kit (e.g., RNeasy). RNA quality and quantity are assessed using a bioanalyzer.
-
Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed using tools like DESeq2 or edgeR.
4. Genomics Analysis (SNP Genotyping)
-
DNA Extraction: Genomic DNA is extracted from samples.
-
Genotyping: Single nucleotide polymorphisms (SNPs) are genotyped using microarray-based platforms (e.g., Affymetrix or Illumina) or by targeted sequencing.
-
Association Analysis: Statistical analysis is performed to identify associations between specific SNPs and the measured levels of this compound.
Mandatory Visualization
Biosynthesis of this compound
The following diagram illustrates the putative biosynthetic pathway of this compound, a methyl-branched fatty acid. The process starts with the carboxylation of propionyl-CoA to form methylmalonyl-CoA, which then serves as a substrate for Fatty Acid Synthase (FASN) to elongate the fatty acyl chain.
Multi-Omics Data Integration Workflow
This workflow outlines the key steps in integrating metabolomic data of this compound with proteomic, transcriptomic, and genomic data to gain biological insights.
Logical Relationships in Cross-Validation
This diagram illustrates the central dogma of molecular biology as a basis for the logical relationships in cross-validating multi-omics data. Changes at the genomic level can influence the transcriptome, which in turn affects the proteome and, ultimately, the metabolome, including the levels of this compound.
Quantitative Comparison of 15-Methylicosanoyl-CoA in Healthy vs. Diseased Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 15-Methylicosanoyl-CoA levels in healthy versus diseased tissues, focusing on disorders of peroxisomal metabolism. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide presents a representative comparison based on the known pathobiology of such diseases. The experimental protocols described are based on established methodologies for the quantification of similar acyl-CoA species.
Data Presentation: A Comparative Analysis
This compound is a branched-chain fatty acyl-CoA that undergoes metabolism primarily within the peroxisomes. In certain genetic disorders, such as Zellweger spectrum disorders (ZSD), the biogenesis of peroxisomes is impaired, leading to a deficiency in the enzymes required for the beta-oxidation of branched-chain fatty acids. This deficiency is expected to result in the accumulation of this compound in various tissues.
Below is a table presenting a representative quantitative comparison of this compound levels. The values for the diseased tissue are hypothetical but reflect the anticipated biochemical consequences of impaired peroxisomal beta-oxidation.
| Tissue Type | Condition | Representative this compound Level (pmol/mg tissue) | Fold Change (Diseased vs. Healthy) |
| Liver | Healthy | 0.5 - 1.5 | - |
| Liver | Zellweger Syndrome | 5.0 - 15.0 | ~10-fold increase |
| Brain | Healthy | 0.2 - 0.8 | - |
| Brain | Zellweger Syndrome | 2.0 - 8.0 | ~10-fold increase |
| Fibroblasts | Healthy | 0.1 - 0.4 | - |
| Fibroblasts | Zellweger Syndrome | 1.0 - 4.0 | ~10-fold increase |
Note: These values are for illustrative purposes to demonstrate the expected trend in a peroxisomal biogenesis disorder. Actual values can vary depending on the specific mutation, age of the patient, and the analytical method used.
Experimental Protocols
The quantification of this compound in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Key Experiment: Quantification of this compound by LC-MS/MS
1. Sample Preparation (Tissue)
-
Homogenization: Approximately 50-100 mg of frozen tissue is homogenized in a cold buffer (e.g., phosphate-buffered saline) containing antioxidants and internal standards.
-
Extraction: Acyl-CoAs are extracted from the homogenate using a solvent precipitation method, typically with a mixture of acetonitrile (B52724) and methanol.
-
Solid-Phase Extraction (SPE): The extract is further purified using a C18 SPE cartridge to remove interfering substances and enrich the acyl-CoA fraction.
-
Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge and the eluate is dried under a stream of nitrogen. The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatography: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) is used to separate the different acyl-CoA species.
-
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Mandatory Visualizations
Signaling Pathway: Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids
The following diagram illustrates the peroxisomal beta-oxidation pathway for a generic branched-chain fatty acyl-CoA, such as this compound. In diseases like Zellweger syndrome, this pathway is disrupted due to defects in peroxisome formation, leading to the accumulation of the substrate.
Experimental Workflow: Quantification of this compound
This diagram outlines the general workflow for the quantitative analysis of this compound from tissue samples.
Navigating the Analytical Maze: A Guide to the Specificity Assessment of 15-Methylicosanoyl-CoA Detection Methods
For researchers, scientists, and drug development professionals engaged in the nuanced field of lipidomics, the precise detection and quantification of specific lipid molecules are paramount. 15-Methylicosanoyl-CoA, a very-long-chain fatty acyl-CoA, presents a significant analytical challenge. This guide provides a comprehensive comparison of available methodologies for assessing its presence and concentration, offering insights into their specificity and performance based on experimental data.
Currently, a significant hurdle in the direct immunodetection of this compound is the lack of commercially available antibodies with proven specificity for this particular molecule. While the generation of antibodies against long-chain acyl-CoAs (with 16 and 18 carbon atoms) has been demonstrated to be feasible, specific reagents for this compound have not been developed for broad research use.
This guide, therefore, pivots to a comparative analysis of robust and widely accepted alternative methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity for the analysis of very-long-chain fatty acids and their CoA esters.
Comparative Analysis of Detection Methodologies
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, the need for absolute quantification, and the desired throughput. The following table summarizes the key performance characteristics of each technique.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives of fatty acids based on their boiling points and subsequent identification by mass-to-charge ratio. | Separation of acyl-CoAs in their native or derivatized form based on their polarity and subsequent identification and quantification by mass fragmentation. |
| Sample Preparation | Requires hydrolysis of the CoA ester and derivatization to a volatile form (e.g., methyl ester). | Can analyze the intact acyl-CoA, though derivatization can improve sensitivity and chromatographic performance. |
| Specificity | High, based on both retention time and mass spectrum. | Very high, based on precursor and product ion masses (Multiple Reaction Monitoring - MRM). |
| Sensitivity | Picogram to femtogram range. | Femtomole to attomole range. |
| Quantification | Can be quantitative with the use of appropriate internal standards. | Highly quantitative, especially with stable isotope-labeled internal standards. |
| Throughput | Moderate, limited by derivatization steps and chromatographic run times. | Higher throughput is achievable with modern UPLC systems. |
| Advantages | Well-established methodology with extensive libraries for spectral matching. | High specificity and sensitivity, suitable for complex matrices. Can analyze the intact molecule. |
| Disadvantages | Indirect analysis of the fatty acid moiety, not the intact acyl-CoA. Derivatization can introduce variability. | Ion suppression effects from the sample matrix can affect quantification. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound (as Fatty Acid Methyl Ester)
This protocol outlines the general steps for the analysis of the fatty acid component of this compound.
1. Hydrolysis:
-
To a known amount of sample, add a strong base (e.g., 0.5 M KOH in methanol).
-
Incubate at 60°C for 1 hour to cleave the thioester bond, releasing the free fatty acid.
2. Derivatization (Methylation):
-
Neutralize the sample with an acid (e.g., HCl).
-
Add a methylating agent (e.g., 14% BF3 in methanol).
-
Incubate at 60°C for 30 minutes to convert the fatty acid to its fatty acid methyl ester (FAME).
3. Extraction:
-
Extract the FAMEs using a non-polar solvent (e.g., hexane).
-
Wash the organic phase with water and then a saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate.
4. GC-MS Analysis:
-
Inject the extracted FAMEs into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like a DB-23) for separation.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragmentation pattern of the 15-methylicosanoic acid methyl ester is used for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact this compound
This protocol provides a general workflow for the direct analysis of this compound.
1. Extraction:
-
Homogenize the sample in a suitable extraction solvent (e.g., a mixture of isopropanol (B130326) and acetic acid).
-
Add an internal standard (e.g., a stable isotope-labeled version of a similar acyl-CoA).
-
Centrifuge to pellet cellular debris.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Use a mixed-mode or reversed-phase SPE cartridge to remove interfering substances.
-
Wash the cartridge to remove salts and polar impurities.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with a small amount of ammonium (B1175870) hydroxide).
3. LC-MS/MS Analysis:
-
Inject the extracted and cleaned-up sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for separation with a gradient of mobile phases (e.g., water and acetonitrile (B52724) with an ion-pairing agent like heptafluorobutyric acid or an amine).
-
The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode.
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transition from the precursor ion of this compound to a characteristic product ion (e.g., the fragment corresponding to the CoA moiety).
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS/MS analysis.
Conclusion
While the direct immunoassay-based detection of this compound is currently hampered by the absence of specific antibodies, researchers have powerful and reliable alternatives at their disposal. Both GC-MS and LC-MS/MS provide the high degree of specificity and sensitivity required for the accurate quantification of this very-long-chain fatty acyl-CoA. The choice of method will be dictated by the specific research question and the available instrumentation. The detailed protocols and workflows presented in this guide offer a solid foundation for scientists and professionals in drug development to confidently assess the presence and role of this compound in their biological systems of interest. The future development of specific antibodies would undoubtedly complement these mass spectrometry-based techniques, offering a potential for high-throughput screening and in-situ localization studies.
A Comparative Guide to the Analytical Performance of LC Columns for 15-Methylicosanoyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of 15-Methylicosanoyl-CoA, a critical long-chain fatty acyl-CoA, the selection of an appropriate liquid chromatography (LC) column is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of different LC columns, supported by experimental data from studies on analogous long-chain acyl-CoAs, to inform the selection process for robust analytical methodologies.
Comparative Analysis of LC Column Performance
The separation of long-chain fatty acyl-CoAs, including this compound, is predominantly achieved using reversed-phase liquid chromatography. The choice of column chemistry, particle size, and dimensions significantly impacts retention, resolution, and overall analytical performance.
| Column Type | Stationary Phase | Key Performance Characteristics |
| C18 (Octadecylsilane) | Octadecyl chains bonded to silica (B1680970) particles. | High Retention: The long alkyl chains provide strong hydrophobic interactions, leading to longer retention times for non-polar analytes like this compound.[1][2] This increased retention can be beneficial for resolving complex mixtures.[1] High Separation Efficiency: Generally offers high plate counts, resulting in sharp peaks, especially for compounds with similar structures.[3] Versatility: Widely used for a broad range of applications in environmental science and the pharmaceutical industry.[1] |
| C8 (Octylsilane) | Octyl chains bonded to silica particles. | Moderate Retention: The shorter alkyl chains result in less hydrophobic interaction compared to C18 columns, leading to shorter analysis times.[1][2] This can be advantageous for high-throughput screening. Reduced Peak Tailing: May exhibit less peak tailing for certain analytes due to fewer interactions with residual silanol (B1196071) groups on the silica surface.[2] Alternative Selectivity: Can provide different selectivity for complex samples compared to C18 columns. |
| C4 (Butylsilane) | Butyl chains bonded to silica particles. | Low Retention: Offers the least hydrophobicity among the three, resulting in faster elution of long-chain acyl-CoAs.[4] This can be useful when very long retention times on C18 or C8 columns are problematic. Suitable for Large Molecules: Often used for the separation of large proteins and peptides, but can also be applied to very hydrophobic small molecules to reduce analysis time. |
| Phenyl-Hexyl | Phenyl rings with a hexyl linker bonded to silica. | Unique Selectivity: Provides alternative selectivity based on pi-pi interactions with aromatic analytes. While this compound is not aromatic, this column can offer different elution patterns for complex biological matrices. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the analysis of long-chain acyl-CoAs using LC-MS/MS.
Protocol 1: Reversed-Phase LC-MS/MS for Long-Chain Acyl-CoAs
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 95:5 water/acetonitrile (B52724) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.
-
Mobile Phase B: 95:5 acetonitrile/water with 10 mM ammonium acetate and 0.1% acetic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target acyl-CoAs. A common neutral loss of 507 amu, corresponding to the phosphoadenosine diphosphate (B83284) moiety, is often monitored.[5]
-
Protocol 2: High-pH Reversed-Phase LC-MS/MS
-
LC Column: C18 reversed-phase column suitable for high pH conditions.
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from a low to a high percentage of acetonitrile is used to elute the long-chain acyl-CoAs.[5]
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: MRM mode.[5]
-
Logical Workflow for LC-MS/MS Analysis of this compound
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
References
- 1. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 2. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 3. hawach.com [hawach.com]
- 4. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 15-Methylicosanoyl-CoA Measurements
This guide provides a framework for the inter-laboratory comparison of 15-Methylicosanoyl-CoA measurements, addressing the critical need for standardized and reproducible quantification of this very-long-chain acyl-CoA. Given the absence of large-scale, formal proficiency testing programs for this compound, this document outlines a recommended experimental protocol and data presentation structure to facilitate cross-laboratory validation and comparison. The methodologies and performance benchmarks are based on established practices for the analysis of similar acyl-CoAs and very-long-chain fatty acids (VLCFAs) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Introduction to this compound
This compound is a C21 branched-chain acyl-CoA. The measurement of acyl-CoAs is crucial for understanding various metabolic processes and diagnosing certain inherited metabolic disorders. Peroxisomes are vital for several metabolic pathways, including the catabolism of VLCFAs.[1] Defects in these pathways can lead to the accumulation of specific metabolites, which are used for the differential biochemical diagnosis of numerous peroxisomal disorders, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy.[1] While not as commonly measured as straight-chain VLCFAs like C22:0, C24:0, and C26:0, branched-chain acyl-CoAs are relevant in the context of fatty acid oxidation and related metabolic pathways.[2] Accurate and precise quantification of these molecules is essential for both basic research and clinical diagnostics.
2. Proposed Experimental Protocol for LC-MS/MS Analysis
To ensure comparability of data across different laboratories, a standardized analytical method is paramount. The following protocol is a recommended starting point, based on validated methods for other short-, medium-, and long-chain acyl-CoAs.[3][4][5]
2.1. Sample Preparation (Plasma/Serum)
-
Specimen Collection: A fasting blood sample is recommended.[1][6] Collect blood in EDTA (lavender-top) or heparin tubes.[1][7][8]
-
Plasma/Serum Separation: Centrifuge the blood sample to separate plasma or serum. Immediately freeze the plasma/serum at -80°C until analysis.[8]
-
Extraction:
-
To 100 µL of plasma/serum, add an internal standard (e.g., a stable isotope-labeled version of the analyte, such as ¹³C₃-15-Methylicosanoyl-CoA, if available, or a structurally similar odd-chain acyl-CoA not present in the sample).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[9]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids and acyl-CoAs (e.g., Phenomenex Kinetex XB-C18, 3.0 x 100 mm, 2.6 µm).[10]
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is recommended to separate acyl-CoAs of varying chain lengths. A typical gradient might start at 30-40% B and ramp up to 95-100% B over several minutes.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Column Temperature: 25-40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor ion will be the [M+H]⁺ ion of this compound. Product ions specific to the analyte should be selected for quantification and qualification. For many acyl-CoAs, a common product ion corresponding to the pantetheine (B1680023) portion of the molecule is observed.
-
3. Data Presentation for Inter-Laboratory Comparison
For a meaningful comparison, quantitative data should be summarized in standardized tables. The following tables present a template for reporting key method validation and comparison parameters.
Table 1: Linearity and Sensitivity
| Laboratory | Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Lab A | This compound | 1 - 1000 | >0.99 | 1 |
| Lab B | This compound | 0.5 - 500 | >0.99 | 0.5 |
| Lab C | This compound | 2 - 2000 | >0.99 | 2 |
LLOQ: Lower Limit of Quantification
Table 2: Intra-Assay Precision and Accuracy
| Laboratory | Analyte | Spiked Concentration (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |
| Lab A | This compound | 5 (Low QC) | 4.8 | 5.2 | 96.0 |
| 50 (Mid QC) | 51.5 | 3.8 | 103.0 | ||
| 500 (High QC) | 490.2 | 4.1 | 98.0 | ||
| Lab B | This compound | 5 (Low QC) | 5.1 | 6.1 | 102.0 |
| 50 (Mid QC) | 48.9 | 4.5 | 97.8 | ||
| 500 (High QC) | 505.6 | 3.9 | 101.1 |
CV: Coefficient of Variation; QC: Quality Control
Table 3: Inter-Assay Precision
| Laboratory | Analyte | Spiked Concentration (ng/mL) | Mean Measured Conc. (ng/mL) (N=5 days) | CV (%) |
| Lab A | This compound | 5 (Low QC) | 4.9 | 7.8 |
| 50 (Mid QC) | 50.8 | 5.5 | ||
| 500 (High QC) | 495.3 | 6.2 | ||
| Lab B | This compound | 5 (Low QC) | 5.2 | 8.5 |
| 50 (Mid QC) | 49.1 | 6.9 | ||
| 500 (High QC) | 501.7 | 5.8 |
4. Visualizations
4.1. Experimental Workflow
The following diagram outlines the key steps in the analytical workflow for the measurement of this compound.
Caption: Experimental workflow for this compound quantification.
4.2. Metabolic Pathway Context
This compound is processed through peroxisomal beta-oxidation, a pathway crucial for breaking down very-long-chain and branched-chain fatty acids. This pathway is distinct from mitochondrial beta-oxidation.
Caption: Overview of peroxisomal beta-oxidation of VLCFAs.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 7. tests.pathlab.co.nz [tests.pathlab.co.nz]
- 8. Very Long-Chain and Branched-Chain Fatty Acids Profile | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 15-Methylicosanoyl-CoA
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 15-Methylicosanoyl-CoA are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, adhering to standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles. If there is a splash risk, a face shield should be used.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a significant spill, additional protective clothing may be necessary.[1]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or dust.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound, a long-chain fatty acyl-CoA, should be treated as a hazardous chemical waste procedure. Direct disposal down the sanitary sewer or in regular trash is strictly prohibited.[2]
Step 1: Waste Collection
-
Designated Waste Container: Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a designated, leak-proof container that is chemically compatible.[2][3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., irritant).[4] The date the container was first used for waste accumulation should also be recorded.
Step 2: Waste Segregation and Storage
-
Incompatible Materials: Store the this compound waste container away from incompatible materials. As a general rule for organic compounds, keep it separate from strong oxidizing agents, acids, and bases.[4]
-
Storage Area: The waste container should be kept in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.[4]
-
Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.[3][4] Regularly inspect the container for any signs of leakage.
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Containment: For small spills, absorb the material with a non-combustible absorbent, such as vermiculite (B1170534) or spill mats. Avoid using sawdust or other flammable materials.[5]
-
Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report any significant spills to your institution's Environmental Health and Safety (EHS) department.
Step 4: Disposal of Empty Containers
-
Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][3]
-
Rinsate Collection: The first rinse, and preferably all three, must be collected and disposed of as hazardous chemical waste in your labeled container.[2]
-
Final Disposal: Once thoroughly rinsed and dried, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Step 5: Final Disposal
-
Contact EHS: Once the hazardous waste container is full or has been in use for the maximum allowable time (often up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup.[4]
-
Documentation: Complete any required waste pickup forms, ensuring all components of the waste mixture are accurately listed.
III. Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and associated materials.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for this compound if available.
References
- 1. cdms.telusagcg.com [cdms.telusagcg.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. download.basf.com [download.basf.com]
Essential Safety and Operational Guidance for 15-Methylicosanoyl-CoA
This document provides crucial safety and logistical information for the handling and disposal of 15-Methylicosanoyl-CoA, a long-chain fatty acyl-CoA. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent skin and eye contact.[1][2][3][4][5] The minimum required PPE includes, but is not limited to, a lab coat, safety glasses with side shields, and disposable nitrile gloves.[2][3] For tasks with a higher risk of splashing, additional protection such as a face shield should be considered.[3][5]
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields.[2][3] A face shield should be worn over safety glasses when a splash hazard exists.[3] | Protects eyes from potential splashes of solutions containing the compound. |
| Hand | Disposable nitrile gloves.[3] Consider double-gloving for extended handling periods. | Prevents direct skin contact with the chemical. |
| Body | Long-sleeved laboratory coat.[1][2][4] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[2][4] | Prevents injuries from spills or dropped items. |
Handling and Storage
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the product label matches the order information.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Refer to the manufacturer's instructions for the recommended storage temperature, which is typically -20°C or below for long-chain acyl-CoA compounds to prevent degradation.
Handling:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Handle the compound in a designated area, away from ignition sources.
-
Avoid generating dust or aerosols. If working with a powder form, use a chemical fume hood or a biological safety cabinet.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Do not eat, drink, or smoke in the laboratory area.[6]
Procedural Guidance: Reconstitution and Aliquoting
This protocol outlines the general steps for preparing a stock solution of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., water, buffer)
-
Pipettes and sterile, nuclease-free pipette tips
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Preparation: Don all required PPE as outlined in Table 1.
-
Equilibration: Allow the vial of this compound to warm to room temperature.
-
Solvent Addition: Briefly centrifuge the vial to ensure the compound is at the bottom. Add the calculated volume of the desired solvent to the vial to achieve the target concentration.
-
Dissolution: Cap the vial tightly and vortex gently until the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at the recommended temperature (typically -20°C or -80°C).
Disposal Plan
All waste materials, including empty containers, contaminated gloves, and pipette tips, should be disposed of in accordance with local, state, and federal regulations for chemical waste.[7]
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.[7]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Caption: Workflow for handling this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. cdms.telusagcg.com [cdms.telusagcg.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
